7,8,3',4'-Tetrahydroxyflavanone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVNWCMRCGXRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 7,8,3',4'-Tetrahydroxyflavanone in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8,3',4'-Tetrahydroxyflavanone is a naturally occurring flavonoid that has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and key regulatory mechanisms. Quantitative data on enzyme kinetics are summarized, and detailed experimental protocols for the characterization of the involved enzymes are provided. Furthermore, a visual representation of the biosynthetic pathway is presented to facilitate a clear understanding of the metabolic cascade.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among them, this compound, found in plants such as Acacia confusa, exhibits promising pharmacological potential.[1][2] Its unique hydroxylation pattern, with hydroxyl groups at the 7, 8, 3', and 4' positions, is key to its bioactivity. The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant metabolism that gives rise to a vast array of phenolic compounds.[3] This guide will dissect the specific enzymatic reactions that lead to the formation of this compound from its primary metabolic precursors.
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving enzymes from the general phenylpropanoid pathway and specific flavonoid-modifying enzymes. The pathway can be broadly divided into three major stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA.
-
Flavanone (B1672756) Synthesis: Formation of the core flavanone structure.
-
Hydroxylation: Specific hydroxylation of the A and B rings to yield the final product.
The overall pathway is depicted in the following diagram:
Phenylpropanoid Pathway
The journey begins with the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. A series of three enzymatic reactions, catalyzed by cytosolic enzymes, converts L-phenylalanine into p-Coumaroyl-CoA, the pivotal precursor for flavonoid biosynthesis.[4]
-
Phenylalanine ammonia-lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway.
-
Cinnamate-4-hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.
Flavanone Synthesis
The formation of the characteristic C6-C3-C6 flavonoid backbone is initiated by the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA.
-
Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the sequential condensation of three acetate (B1210297) units from malonyl-CoA with one molecule of p-Coumaroyl-CoA to form naringenin chalcone.[5]
-
Chalcone Isomerase (CHI): CHI catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone. This reaction establishes the heterocyclic C-ring of the flavanone skeleton.
Hydroxylation Events
The specific hydroxylation pattern of this compound is achieved through the action of two key classes of enzymes: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 8-hydroxylase (F8H).
-
Flavonoid 3'-hydroxylase (F3'H): F3'H is a cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of naringenin to produce eriodictyol (5,7,3',4'-tetrahydroxyflavanone). This enzyme is a crucial branching point in the flavonoid pathway, directing flux towards the synthesis of 3',4'-hydroxylated flavonoids.
-
Flavonoid 8'-hydroxylase (F8H): The final and defining step in the biosynthesis of this compound is the hydroxylation at the 8-position of the A-ring of eriodictyol. This reaction is catalyzed by a Flavonoid 8-hydroxylase (F8H). Plant F8Hs are often flavin-dependent monooxygenases. Several F8Hs have been characterized and show a broad substrate acceptance, including flavanones.
Quantitative Data
The efficiency of enzymatic reactions is a critical factor in determining the overall yield of a biosynthetic pathway. The following table summarizes available kinetic data for key enzymes involved in the biosynthesis of precursors to this compound. Data for the specific F8H acting on eriodictyol is currently limited.
| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |
| Flavonoid 3',5'-hydroxylase (F3'5'H) | Naringenin | 3.22 ± 0.31 | 124.49 ± 10.11 (pM/min/mg) | Camellia sinensis | [3][6] |
Note: The Vmax value for F3'5'H from Camellia sinensis was originally reported in pM/min/mg of microsomal protein and has been presented here as such. Further research is needed to determine the specific kinetic parameters of the F8H involved in this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the enzymes of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Flavonoid Hydroxylases
This protocol describes the expression of a His-tagged flavonoid hydroxylase (e.g., F3'H or F8H) in Escherichia coli and its subsequent purification.
4.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the full-length coding sequence of the target hydroxylase gene from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.
-
Ligate the digested gene into the pET-28a(+) vector to create an N-terminal His6-tagged fusion protein.
-
Transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
-
Verify the construct by restriction analysis and DNA sequencing.
4.1.2. Protein Expression
-
Transform the verified expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
4.1.3. Protein Purification
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose (B213101) column.
-
Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Determine the protein concentration using the Bradford assay.
Enzyme Assays for Flavonoid Hydroxylases
This protocol outlines a general method for determining the activity of a purified flavonoid hydroxylase.
4.2.1. Reaction Mixture Prepare a reaction mixture containing:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.5)
-
2 mM NADPH
-
100 µM Substrate (e.g., Naringenin for F3'H, Eriodictyol for F8H) dissolved in DMSO
-
1-5 µg of purified enzyme
-
For F8H (a flavin-dependent monooxygenase), include 10 µM FAD.
-
Total reaction volume: 100 µL
4.2.2. Reaction Procedure
-
Pre-incubate the reaction mixture (without the substrate) at 30°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.
4.2.3. Product Analysis
-
Resuspend the dried extract in 50 µL of methanol.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) for separation.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Identify and quantify the product by comparing the retention time and peak area with an authentic standard.
4.2.4. Kinetic Analysis To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of the substrate while keeping the enzyme concentration constant. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, requiring the sequential action of several key enzymes. The hydroxylation at the 8-position of the A-ring by a Flavonoid 8-hydroxylase is a critical step that defines the final product. While the general pathway has been elucidated, further research is needed to fully characterize the specific enzymes involved, particularly their kinetic properties and substrate specificities. The protocols provided in this guide offer a framework for researchers to investigate these enzymes and potentially engineer the pathway for enhanced production of this valuable flavonoid. A deeper understanding of this biosynthetic route will undoubtedly pave the way for the sustainable production of this compound for its potential applications in the pharmaceutical and nutraceutical industries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative analysis of substrate- and regio-selectivity of HpaB monooxygenases and their application to hydroxydaidzein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of 7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound found in plant species such as Acacia confusa and Albizia julibrissin.[1][2] Flavonoids, a broad class of polyphenolic compounds, are recognized for their diverse biological activities, with antioxidant effects being one of the most significant. The specific hydroxylation pattern of this compound, featuring a catechol group on the B-ring (3',4'-dihydroxy) and an ortho-dihydroxy group on the A-ring (7,8-dihydroxy), suggests a potent capacity for free radical scavenging and mitigation of oxidative stress. This technical guide provides an in-depth overview of the theoretical and practical aspects of evaluating the in vitro antioxidant activity of this flavanone, summarizing key structural-activity relationships, and presenting detailed experimental protocols for common antioxidant assays. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide leverages data from structurally similar flavonoids and extracts known to contain the compound to infer its potential activity.
Introduction: The Antioxidant Potential of this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids are a major class of natural compounds investigated for their potential to counteract oxidative stress.
The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The structural features of a flavonoid molecule are critical determinants of its antioxidant capacity. For this compound, two key structural motifs are of paramount importance:
-
The Catechol Moiety (3',4'-dihydroxy) on the B-ring: The presence of two adjacent hydroxyl groups on the B-ring is a well-established feature for high antioxidant activity. This configuration allows for the donation of a hydrogen atom to a radical, forming a stable ortho-semiquinone radical that can be further oxidized to an ortho-quinone. This delocalization of the unpaired electron enhances the stability of the flavonoid radical, making the parent molecule a potent antioxidant.[3][4]
-
The Ortho-dihydroxy Group (7,8-dihydroxy) on the A-ring: Similar to the catechol group on the B-ring, the presence of adjacent hydroxyl groups on the A-ring also contributes significantly to the radical scavenging capacity of the molecule.[3]
While specific in vitro antioxidant data for this compound is not extensively reported, studies on extracts from plants known to contain this compound, such as Acacia confusa, demonstrate potent antioxidant effects. For instance, the ethyl acetate (B1210297) soluble fraction of Acacia confusa heartwood extract, which is rich in phenolic compounds, exhibited 80% 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical inhibitory activity at a concentration of just 5 µg/mL.[5] This strongly suggests that its constituents, including this compound, are powerful antioxidants.
Comparative Antioxidant Activity Data
Due to the limited availability of direct quantitative data for this compound, this section presents data for structurally related flavonoids and extracts known to be rich in similar compounds. This comparative data allows for an informed estimation of the potential antioxidant activity of this compound.
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Acacia confusa Heartwood Extract (EtOAc fraction) | DPPH | 80% inhibition at 5 µg/mL | [5] |
| Acacia confusa Bark Extract (Crude) | DPPH | IC50: 3.5 µg/mL | [6] |
| Acacia confusa Bark Extract (EtOAc fraction) | DPPH | IC50: 3.2 µg/mL | [6] |
| 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) | ESR | SC50: 8.57 µg/mL | [7] |
| 3',4',7-Trihydroxyflavone | DPPH | Six times stronger than L-ascorbic acid | [8] |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 3.20 µM | [9] |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50: 2.71 µM | [9] |
IC50: The concentration of the sample required to scavenge 50% of the free radicals. SC50: The concentration required for 50% scavenging.
Experimental Protocols for In Vitro Antioxidant Assays
This section provides detailed methodologies for the most common in vitro assays used to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions to obtain a range of concentrations.
-
Prepare a series of concentrations of a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.
-
Add 20 µL of the different concentrations of the test compound, positive control, or solvent (for the blank) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex, which has an absorbance maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H12O6 | CID 12309904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic antioxidants from the heartwood of Acacia confusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. for.nchu.edu.tw [for.nchu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity from the stem bark of Albizzia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide to its Mechanism of Action in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Specifically, it belongs to the flavanone (B1672756) subclass and has been extracted from species such as Acacia confusa.[1] Flavonoids are widely investigated for their diverse biological activities, and the specific hydroxylation pattern of this compound on both its A and B rings is crucial to its chemical reactivity and interactions with biological systems.[2] While direct research on this specific flavanone is emerging, its mechanism of action can be significantly understood by examining its flavone (B191248) counterpart (3',4',7,8-tetrahydroxyflavone) and the closely related, well-studied flavonoid, 7,8-dihydroxyflavone (B1666355) (7,8-DHF). This guide synthesizes the current understanding of its cellular mechanisms, focusing on anti-inflammatory, antioxidant, and anti-cancer effects.
Core Mechanisms of Action
The biological activities of this compound and its structural relatives are multifaceted, involving the direct inhibition of specific enzymes and the modulation of key intracellular signaling pathways.
Inhibition of BRD4 Bromodomain 2
The most direct evidence for a mechanism of action comes from studies on its flavone form, 3',4',7,8-tetrahydroxyflavone (3478). Research has identified this molecule as a potent and novel selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4).[3] BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, most notably c-Myc.
By selectively inhibiting BRD4-BD2, 3',4',7,8-tetrahydroxyflavone disrupts the BRD4-histone interaction, leading to the downregulation of c-Myc expression at both the mRNA and protein levels.[3] This suppression of a major oncogenic driver results in the inhibition of cancer cell growth, as demonstrated in human acute myeloid leukaemia (AML) models.[3]
Interestingly, the hydrogenation of the C2-C3 double bond to form the flavanone (this compound) leads to a loss of this specific inhibitory activity against BRD4.[3] This highlights the critical importance of the planar flavone structure for binding within the acetylated lysine (B10760008) binding pocket of BRD4-BD2.
Anti-Inflammatory Effects via NF-κB and MAPK Signaling
Extensive research on the related compound 7,8-dihydroxyflavone (7,8-DHF) provides strong evidence for a potent anti-inflammatory mechanism, likely shared by this compound. This activity is primarily mediated by the downregulation of the NF-κB and MAPK signaling pathways.[4][5][6]
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7) and microglia (BV2), 7,8-DHF significantly suppresses the production of key pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[4][6]
The underlying mechanism involves:
-
Inhibition of NF-κB Activation: 7,8-DHF prevents the degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for its transcriptional activity.[4][5]
-
Suppression of MAPK Phosphorylation: 7,8-DHF inhibits the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[4][5]
The combined inhibition of these pathways leads to a decrease in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]
Antioxidant Activity and Induction of Apoptosis
Like many flavonoids, this compound is expected to possess significant antioxidant properties due to the hydrogen-donating capacity of its multiple hydroxyl groups.[2][7] Studies on 7,8-DHF confirm this, showing it can directly scavenge free radicals, reduce reactive oxygen species (ROS) accumulation, suppress malondialdehyde (MDA) production (a marker of lipid peroxidation), and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and heme oxygenase-1 (HO-1).[8][9]
This modulation of cellular redox state is closely linked to its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including hepatocarcinoma, osteosarcoma, and malignant melanoma.[10][11][12] The pro-apoptotic mechanism involves:
-
Altering the Bcl-2/Bax Ratio: 7,8-DHF downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[10][13] This shift increases mitochondrial membrane permeability.
-
Activating the Caspase Cascade: The change in mitochondrial potential leads to the release of cytochrome c, which activates the intrinsic apoptotic pathway. This results in the cleavage and activation of executioner caspases, particularly caspase-3.[8][10][13]
-
Inducing Cell Cycle Arrest: In some cancer cells, 7,8-DHF can induce cell cycle arrest, often at the G2/M phase, preventing cell proliferation.[7][14]
Data Presentation
Table 1: Inhibitory Activity of 7,8,3',4'-Tetrahydroxyflavone and Related Compounds
| Compound | Target | Assay/Cell Line | IC₅₀ Value | Reference |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | TR-FRET Assay | 204 nM | [3] |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | TR-FRET Assay | 17.9 µM | [3] |
| 7,8,3',4'-Tetrahydroxyflavanone | BRD4-BD1 | TR-FRET Assay | > 40 µM (Inactive) | [3] |
| 7,8,3',4'-Tetrahydroxyflavone | Xanthine Oxidase (XOD) | Enzyme Inhibition Assay | 10.488 µM | [2] |
| 7,3´,4´-Trihydroxyflavone | Cellular ROS | t-BHP-stressed Macrophages | 2.71 µM | [2] |
Table 2: Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Inflammatory and Apoptotic Markers
| Cell Line | Treatment | Marker | Effect | Reference |
| RAW264.7 Macrophages | LPS + 7,8-DHF (3.12-50 µM) | NO, MCP-1, TNF-α, IL-6 | Significant decrease (p < 0.001) | [5] |
| RAW264.7 Macrophages | LPS + 7,8-DHF (3.12-50 µM) | Adiponectin | Significant increase (up to 100%) | [5] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Bcl-2 Protein | 50.6% decrease (p = 0.003) | [10][13] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Cleaved Caspase-3 Protein | 1.5-fold increase (p = 0.038) | [10][13] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Bax mRNA | 1.47-fold increase (p = 0.004) | [10] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Cleaved Caspase-3 mRNA | 2.02-fold increase (p = 0.001) | [10] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Early Apoptosis | 4.56-fold increase | [10] |
| HUH-7 Hepatocarcinoma | 7,8-DHF (IC₅₀) | Late Apoptosis | 3-fold increase | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the analysis of these flavonoids.
Cell Culture and Treatment
-
Cell Lines: Human acute myeloid leukaemia (MV4-11), human hepatocarcinoma (HUH-7), or murine macrophages (RAW264.7) are commonly used.
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: The flavanone, dissolved in DMSO, is added to the cell culture medium at various concentrations for specified time periods (e.g., 24-48 hours). A vehicle control (DMSO alone) is always included. For inflammation studies, cells are often pre-treated with the compound for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with the compound for the desired duration.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
Western Blotting
-
Principle: Detects specific proteins in a sample and allows for the analysis of protein expression levels and post-translational modifications like phosphorylation.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-p-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-c-Myc, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (RT-qPCR)
-
Principle: Measures the expression level of specific genes by quantifying the amount of corresponding mRNA.
-
Protocol:
-
Isolate total RNA from treated cells using a reagent like TRIzol or a commercial kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Perform qPCR using the cDNA, gene-specific primers (e.g., for c-Myc, iNOS, TNF-α), and a fluorescent dye like SYBR Green.
-
Analyze the amplification data, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB) using the ΔΔCt method.
-
Apoptosis Assay (Flow Cytometry)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic/necrotic cells with compromised membranes.
-
Protocol:
-
Harvest treated cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells immediately using a flow cytometer.
-
Conclusion
This compound is a flavonoid with significant therapeutic potential. While direct studies on this flavanone are limited, compelling evidence from its flavone counterpart and the closely related 7,8-dihydroxyflavone illuminates its likely mechanisms of action. The flavone form is a potent, selective inhibitor of BRD4-BD2, a novel mechanism for a natural product that results in c-Myc suppression and anti-cancer activity. However, this activity appears dependent on the C2-C3 double bond, which is absent in the flavanone.
More broadly, the shared dihydroxy- and catechol-moieties suggest that this compound likely exerts powerful anti-inflammatory and antioxidant effects. These are achieved by modulating central signaling hubs, including the NF-κB and MAPK pathways, and by influencing the cellular redox balance to induce apoptosis in cancer cells. For researchers and drug developers, this compound and its relatives represent a rich scaffold for developing novel therapeutics targeting epigenetic regulation, inflammation, and oncology. Future studies should focus on directly confirming these inferred mechanisms for the flavanone itself and exploring its structure-activity relationships to optimize its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]
- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone Attenuates Inflammatory Response and Insulin Resistance Induced by the Paracrine Interaction between Adipocytes and Macrophages | MDPI [mdpi.com]
- 6. 7,8-Dihydroxyflavone attenuates the release of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells through the suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]
- 8. 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7,8-Dihydroxyflavone induces mitochondrial apoptosis and down-regulates the expression of ganglioside GD3 in malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
7,8,3',4'-Tetrahydroxyflavanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a member of the flavanone (B1672756) subclass, it is characterized by a C6-C3-C6 skeleton with a saturated C2-C3 bond in the C ring. This particular flavanone has been isolated from various plant species, including those of the Acacia genus[1]. The arrangement of hydroxyl groups on its aromatic rings is a key determinant of its chemical reactivity and potential biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the physicochemical properties of this compound, relevant experimental protocols, and insights into its potential biological signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties such as melting point, boiling point, and pKa are not readily found in the literature for this specific flavanone and are therefore listed as not available. Predicted values are provided where possible to guide researchers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [2] |
| Molecular Weight | 288.25 g/mol | [2] |
| CAS Number | 489-73-6 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Solubility | Soluble in DMSO (25 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Strongest Acidic) | Predicted: 7.85 | [4] |
| LogP (Predicted) | 1.5 | [2][5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one | [2] |
| InChIKey | ZPVNWCMRCGXRJD-UHFFFAOYSA-N | [2] |
| SMILES | O=C1CC(C2=CC=C(O)C(O)=C2)OC3=C(O)C(O)=CC=C13 | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of flavanones are outlined below. These protocols are generalized and may require optimization for this compound.
Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from which the compound first begins to melt until it is completely liquid is recorded as the melting point range.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of the flavanone is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of the flavanone in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method followed by quantification.
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
Quantification: The concentration of the flavanone in both the n-octanol and water phases is determined using HPLC-UV or a similar analytical technique.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is limited, the structurally related flavone, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), has been shown to activate key cellular pathways. These pathways are presented here as potential areas of investigation for this compound.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 7,8-DHF has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and providing protection against oxidative stress.
TrkB Signaling Pathway
Tropomyosin receptor kinase B (TrkB) is a receptor for brain-derived neurotrophic factor (BDNF) and is crucial for neuronal survival and plasticity. 7,8-DHF has been identified as a TrkB agonist, mimicking the effects of BDNF.
Experimental Workflow: Flavonoid-Protein Interaction Studies
Investigating the interaction of this compound with target proteins is crucial for understanding its mechanism of action. A typical workflow for such studies is outlined below.
Conclusion
This compound is a naturally occurring flavonoid with physicochemical properties that suggest potential for biological activity. This guide provides a foundational understanding of its characteristics and outlines experimental approaches for its further study. While some of its properties remain to be experimentally determined, the information presented here, including potential signaling pathway involvement based on structurally related compounds, offers a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological effects and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C15H12O6 | CID 12309904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936) - FooDB [foodb.ca]
- 5. PubChemLite - this compound (C15H12O6) [pubchemlite.lcsb.uni.lu]
Pharmacokinetics and Bioavailability of 7,8,3',4'-Tetrahydroxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound found in plant species such as Acacia confusa.[1] Like many polyphenolic compounds, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which dictates its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and bioavailability of this compound and structurally related flavonoids. Due to the limited direct studies on this specific flavanone (B1672756), this guide incorporates data from the structurally similar flavone, 3',4',7,8-tetrahydroxyflavone, and other related flavonoids to infer potential pharmacokinetic characteristics and metabolic pathways. This document also outlines detailed experimental protocols for preclinical pharmacokinetic studies and visualizes a key signaling pathway influenced by this class of compounds.
Introduction
Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[2][3][4] this compound belongs to the flavanone subclass of flavonoids and has been identified in plants such as Acacia confusa.[5] A structurally related compound, 3',4',7,8-tetrahydroxyflavone, has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene transcription.[6][7] Inhibition of BRD4 has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.[8] Understanding the ADME properties of these compounds is critical for their development as therapeutic agents.
Pharmacokinetic Profile
Direct and detailed pharmacokinetic data for this compound are not extensively available in peer-reviewed literature. However, studies on the structurally similar flavone, 3',4',7,8-tetrahydroxyflavone, and other related flavonoids such as fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) provide valuable insights into the expected pharmacokinetic behavior.
Quantitative Data Summary
The following table summarizes the available in vivo data for 3',4',7,8-tetrahydroxyflavone from a study in a mouse xenograft model of human acute myeloid leukemia (MV4-11). It is important to note that this study focused on efficacy and did not determine classical pharmacokinetic parameters like Cmax, Tmax, half-life, or bioavailability.
| Parameter | Value | Species | Dosing Regimen | Notes | Reference |
| Dose | 50 mg/kg and 100 mg/kg | Mice | Oral administration | Investigated for its effect on tumor progression.[6] | [6] |
| Efficacy | Effectively inhibited tumor progression at both doses. | Mice | Daily oral administration for 28 days | No notable side effects on body weight were observed.[6] | [6] |
Studies on other tetrahydroxyflavonoids, like fisetin, indicate that these compounds are generally characterized by rapid metabolism and elimination. After oral administration of fisetin (50 mg/kg) to rats, the parent compound was only transiently present in the serum, with sulfate (B86663) and glucuronide conjugates being the predominant forms.[9][10] This suggests that this compound likely undergoes extensive first-pass metabolism.
Experimental Protocols
This section details a generalized methodology for a pharmacokinetic study of this compound in a rodent model, based on established protocols for similar flavonoids.[9][11]
Animal Model
-
Species: Male Sprague-Dawley rats.
-
Age and Weight: 7-8 weeks old, weighing 200 ± 20 g.
-
Housing: Controlled environment with a 12/12 h light/dark cycle and an ambient temperature of 23°C ± 3°C.
-
Acclimatization: Animals should be acclimated for at least one week before the experiment.
-
Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
Drug Administration
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Route of Administration:
-
Oral (p.o.): Oral gavage is used to assess oral bioavailability. A typical dose might be 50 mg/kg.
-
Intravenous (i.v.): Intravenous administration via the tail vein is necessary to determine absolute bioavailability. A typical dose might be 10 mg/kg.
-
-
Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies.
Sample Collection
-
Blood Sampling: Blood samples (approximately 150-200 µL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points.
-
Time Points (Oral): 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Time Points (Intravenous): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-administration.
-
Sample Processing: Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying small molecules in biological matrices.
-
Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common method for extracting the analyte from plasma samples.[12]
-
Chromatography: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known concentrations of this compound in the same biological matrix. An internal standard is used to correct for variations in sample processing and instrument response.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study.
Metabolism
Flavonoids, including flavanones, are known to undergo extensive phase II metabolism, primarily through glucuronidation and sulfation.[13] This metabolic conversion significantly increases their water solubility, facilitating their excretion. Studies on fisetin have shown that after oral administration, the parent compound is rapidly converted to its sulfate and glucuronide conjugates.[9][14] It is highly probable that this compound follows a similar metabolic fate. The hydroxyl groups at the 7, 8, 3', and 4' positions are all potential sites for conjugation. The catechol moiety (3',4'-dihydroxy) is also a substrate for catechol-O-methyltransferase (COMT), leading to methylated metabolites.[15]
The following diagram illustrates the probable metabolic pathways of this compound.
References
- 1. A Hydroxyl Group of Flavonoids Affects Oral Anti-inflammatory Activity and Inhibition of Systemic Tumor Necrosis Factor-α Production | Scilit [scilit.com]
- 2. A review of antioxidant and pharmacological properties of phenolic compounds in Acacia confusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3',4',7,8-Tetrahydroxyflavone | 3440-24-2 | FT67633 [biosynth.com]
- 4. Effect of phytocompounds from the heartwood of Acacia confusa on inflammatory mediator production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of antioxidant and pharmacological properties of phenolic compounds in Acacia confusa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
7,8,3',4'-Tetrahydroxyflavone: A Technical Whitepaper on its Potential as a Selective BRD4 Bromodomain 2 Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a significant therapeutic target, particularly in oncology. BRD4 plays a crucial role in regulating the transcription of key oncogenes like c-Myc through its two tandem bromodomains, BD1 and BD2. While numerous inhibitors targeting both domains have been developed, interest is growing in domain-selective inhibitors to potentially refine therapeutic effects and reduce off-target toxicities. This document details the discovery and characterization of 7,8,3',4'-tetrahydroxyflavone (B192514), a natural product identified as a novel, potent, and highly selective inhibitor of the second bromodomain (BD2) of BRD4. This compound presents a unique chemical scaffold distinct from existing BRD4 inhibitors, offering a promising new avenue for the development of targeted cancer therapeutics.
Introduction: The Role of BRD4 in Disease and Transcription
Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, are critical regulators of gene transcription.[1][2] They act as "epigenetic readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key modification that signals for active transcription.[1][3][4] BRD4 possesses two highly conserved bromodomains, BD1 and BD2, which facilitate its recruitment to chromatin.[3][4] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, stimulating the transcription of target genes, including critical oncogenes like c-Myc.[1] Due to its central role in cell proliferation and apoptosis, BRD4 is a prime therapeutic target for various human diseases, including cancer and inflammation.[1] While BD1 and BD2 have distinct functions, developing inhibitors with selectivity for one domain over the other is a key goal for potentially creating more precise and less toxic therapies.[3][5]
Compound Profile: 7,8,3',4'-Tetrahydroxyflavone
7,8,3',4'-tetrahydroxyflavone (referred to as '3478' in some literature) is a natural flavonoid discovered in the heartwood of Acacia burkittii and Acacia acuminata.[1][6] It belongs to the flavone (B191248) subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton.[7] The specific arrangement of four hydroxyl groups on its A and B rings is crucial for its biological activity.[7]
Initial screening of various flavonoids revealed that the inhibitory activity against BRD4 is not a common feature of this compound class.[1][6] The specific positioning of the hydroxyl groups on 7,8,3',4'-tetrahydroxyflavone is critical for its potent and selective inhibition.[1][6] Notably, the related compound 7,8,3',4'-tetrahydroxyflavanone , which has a saturated C ring, showed no significant inhibitory activity, highlighting the importance of the aromatic, heterocyclic C ring for BRD4 binding.[1]
Quantitative Inhibitory Activity
The inhibitory potential of 7,8,3',4'-tetrahydroxyflavone was quantified using AlphaScreen binding assays. The compound demonstrates remarkable selectivity for the second bromodomain (BD2) of BRD4.
Table 1: In Vitro Inhibitory Activity against BRD4 Bromodomains
| Compound | Target | IC50 | Selectivity (BD1/BD2) |
| 7,8,3',4'-Tetrahydroxyflavone | BRD4-BD1 | 17.9 µM[3][4][5] | ~88-fold |
| BRD4-BD2 | 204 nM [3][4][5][8] | ||
| JQ1 (Control) | BRD4-BD1 | 118 nM[4] | ~1.6-fold |
| BRD4-BD2 | 71 nM[4] |
Table 2: Cellular Proliferative Activity
| Compound | Cell Line | Assay | IC50 (48h) |
| 7,8,3',4'-Tetrahydroxyflavone | MV4-11 (Human AML) | CCK8 | 30.17 µM[6] |
| JQ1 (Control) | MV4-11 (Human AML) | CCK8 | 0.91 µM[6] |
Mechanism of Action and Structural Basis for Selectivity
7,8,3',4'-tetrahydroxyflavone functions by directly binding to the acetylated lysine binding pocket of the BRD4 bromodomains.[1][3][4] Co-crystal structure analysis reveals the basis for its potent and selective inhibition of BD2. While the compound binds to both domains, it establishes a more extensive network of interactions within the BD2 pocket.[1][3][4] This enhanced interaction is key to its nearly 100-fold greater potency for BD2 over BD1.[3][4][5]
By occupying this pocket, the compound competitively inhibits the binding of BRD4 to acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of downstream target genes like c-Myc.[1][8]
References
- 1. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]
- 8. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to 7,8,3',4'-Tetrahydroxyflavanone: Discovery, History, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8,3',4'-Tetrahydroxyflavanone is a naturally occurring flavanone (B1672756), a subclass of flavonoids, that has been isolated from several plant species, notably from the heartwood of Acacia trees. While research on this specific flavanone is not as extensive as its flavone (B191248) counterpart, it has demonstrated potential biological activities, including cytotoxicity against leukemia cell lines. This technical guide provides a comprehensive overview of the discovery, history, natural sources, and synthetic approaches for this compound. It also details the experimental protocols for its isolation and biological evaluation, presenting the available quantitative data and exploring its known mechanisms of action.
Introduction and Discovery
This compound, a polyhydroxylated flavanone, has been identified as a natural product in various plant species. Its discovery is rooted in the phytochemical investigation of traditional medicinal plants.
Natural Occurrences
This flavanone has been primarily isolated from the heartwood of several species of the Acacia genus, including:
It has also been reported in Albizia julibrissin. The presence of this compound in these plants suggests its potential role in their defense mechanisms and contributes to the ethnobotanical uses of these species.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 489-73-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, acetone (B3395972), chloroform, dichloromethane, and ethyl acetate (B1210297).[3] |
Isolation from Natural Sources
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a detailed, step-by-step protocol for this specific flavanone is not extensively published, a general methodology can be inferred from studies on flavonoid isolation from Acacia heartwood.
Generalized Experimental Protocol for Isolation
-
Preparation of Plant Material : The heartwood of the source plant is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powdered heartwood is extracted with a polar solvent. A 70% acetone solution is commonly used for the extraction of flavonoids from Acacia heartwood.[2] The extraction is typically performed at room temperature with stirring for an extended period or through Soxhlet extraction.
-
Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between ethyl acetate (EtOAc) and water. The flavonoid-rich fraction is typically found in the ethyl acetate layer.
-
Chromatographic Purification : The ethyl acetate fraction is further purified using column chromatography.
-
Silica (B1680970) Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol mixture.
-
Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column with methanol (B129727) as the eluent to separate compounds based on their size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure compound is often achieved using preparative reverse-phase HPLC.
Chemical Synthesis
The synthesis of this compound can be approached through the well-established Claisen-Schmidt condensation, which is a common method for preparing the chalcone (B49325) precursor, followed by intramolecular cyclization to form the flavanone ring.
Proposed Synthetic Pathway
The synthesis would likely involve the following key steps:
-
Protection of Hydroxyl Groups : The phenolic hydroxyl groups of the starting materials, 2',3',4'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde, would need to be protected to prevent unwanted side reactions. Methoxymethyl (MOM) ethers are a common choice for protecting groups in flavonoid synthesis.
-
Claisen-Schmidt Condensation : The protected acetophenone (B1666503) and benzaldehyde (B42025) derivatives undergo a base-catalyzed Claisen-Schmidt condensation to form the corresponding protected chalcone.
-
Cyclization : The protected chalcone is then treated with a mild acid or base to induce intramolecular cyclization, forming the flavanone ring.
-
Deprotection : Finally, the protecting groups are removed to yield this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic flavonoids from Acacia burkittii and A. acuminata heartwoods and their differential cytotoxicity to normal and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for 7,8,3',4'-Tetrahydroxyflavanone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound, a class of natural products known for their diverse biological activities. This document provides detailed protocols for the dissolution of this compound for use in cell culture experiments. Due to the limited availability of specific in vitro studies on this particular flavanone (B1672756), this guide also offers general recommendations for determining appropriate working concentrations and highlights the need for preliminary dose-response evaluations.
It is crucial to distinguish this compound from its flavone (B191248) counterpart, 7,8,3',4'-Tetrahydroxyflavone. The absence of a double bond in the C-ring of the flavanone structure can significantly alter its biological properties. For instance, while the flavone has been shown to be an inhibitor of BRD4-BD1, the corresponding flavanone (this compound) has been found to lack this inhibitory activity, underscoring the distinct bioactivities of these related compounds.
Data Presentation
The following tables summarize the key information for the preparation of this compound solutions for cell culture applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| Appearance | Solid |
| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (86.73 mM) | Requires sonication for complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1] |
| Other Potential Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Qualitative solubility noted. Specific solubility limits are not well-defined for cell culture applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 288.25 g/mol x 1000 = 2.88 mg
-
-
Weigh the compound: Accurately weigh 2.88 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[1] Gentle warming to 37°C can also aid in dissolution.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: As there is limited data on the effective concentrations of this compound in cell culture, it is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. A starting point could be a range from 1 µM to 50 µM.
-
Serial Dilution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental protocol.
Mandatory Visualizations
References
Application Notes and Protocols for 7,8,3',4'-Tetrahydroxyflavanone in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid, a class of natural compounds with a diverse range of biological activities. Flavonoids have garnered significant interest in neurodegenerative disease research due to their potential neuroprotective, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in this field. It is important to note that much of the current research has focused on the flavone (B191248) form of this molecule (3',4',7,8-tetrahydroxyflavone), which possesses a double bond in the C-ring that appears crucial for some of its observed biological activities. This document will primarily focus on the data available for the flavone and will clearly distinguish when information pertains to the flavanone (B1672756) or related flavonoid structures.
The primary known mechanism of action for 3',4',7,8-tetrahydroxyflavone is as a potent and selective inhibitor of the second bromodomain of Bromodomain-containing protein 4 (BRD4-BD2).[1][2] BRD4 is an epigenetic reader that plays a critical role in regulating gene transcription, including genes involved in inflammation.[3] Inhibition of BRD4 has emerged as a potential therapeutic strategy for a variety of diseases, including cancer and inflammatory conditions.[3] In the context of neurodegenerative diseases, targeting neuroinflammation through BRD4 inhibition presents a promising avenue for research.[4][5][6]
These application notes will provide an overview of the potential applications of this compound, quantitative data on its activity and that of related compounds, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data available for this compound and related flavonoids to provide a comparative overview of their biological activities.
Table 1: Inhibitory Activity of 3',4',7,8-Tetrahydroxyflavone and Related Compounds
| Compound | Target | Assay Type | IC50 | Reference |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD2 | AlphaScreen | 204 nM | [1][2] |
| 3',4',7,8-Tetrahydroxyflavone | BRD4-BD1 | AlphaScreen | 17.9 µM | [1][2] |
| 3',4',7,8-Tetrahydroxyflavone | MV4-11 cell growth | CCK8 Assay | 30.17 µM | |
| 3,7,8,4'-Tetrahydroxyflavone | Pyridoxal Phosphatase (PDXP) | In vitro activity assay | 2.5 µM | [7][8] |
Table 2: Anti-inflammatory Activity of Related Flavonoids in Microglia
| Compound | Model | Measured Parameter | Effect | Concentration | Reference |
| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | Nitric Oxide (NO) Production | Inhibition | 1-10 µM | |
| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | Prostaglandin E2 (PGE2) | Inhibition | 1-10 µM | |
| 3',4'-Dihydroxyflavone | LPS-stimulated BV2 microglia | TNF-α, IL-1β, IL-6 | Inhibition | 1-10 µM | |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | LPS-stimulated BV2 microglia | IL-6 Production | Inhibition | 10-50 µM | |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | LPS-stimulated BV2 microglia | TNF-α Production | Inhibition | 50 µM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective and anti-inflammatory effects of this compound. These protocols are based on established methodologies for similar flavonoid compounds and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.
-
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the control group) and incubate for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: In Vitro Anti-inflammatory Assay in Microglia
This protocol evaluates the anti-inflammatory effects of this compound by measuring the production of nitric oxide in activated microglial cells.
-
Cell Line: BV-2 murine microglial cells.
-
Materials:
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium
-
96-well plates
-
-
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Protocol 3: In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in the MPTP-induced mouse model of Parkinson's disease. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Animal Model: C57BL/6 mice.
-
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Vehicle control, MPTP only, MPTP + this compound (different doses, e.g., 10, 25, 50 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral gavage daily for a pre-determined period (e.g., 14 days).
-
During the last 5 days of treatment, induce Parkinsonism by i.p. injection of MPTP (e.g., 20 mg/kg, 4 injections at 2-hour intervals on a single day).
-
Seven days after the last MPTP injection, perform behavioral tests (e.g., rotarod test, pole test) to assess motor function.
-
After behavioral testing, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify dopaminergic neuron loss in the substantia nigra and striatum.
-
Perform Western blot or ELISA to measure levels of neuroinflammatory markers or other relevant proteins in brain homogenates.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-neuroinflammatory mechanism of this compound via BRD4 inhibition.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo testing in a Parkinson's disease model.
References
- 1. criver.com [criver.com]
- 2. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 3. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Brd4 by JQ1 Promotes Functional Recovery From Spinal Cord Injury by Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of BRD4 expression attenuates the inflammatory response and apoptosis by downregulating the HMGB-1/NF-κB signaling pathway following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic 3',4'-Dihydroxyflavone Exerts Anti-Neuroinflammatory Effects in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 7,8,3',4'-Tetrahydroxyflavanone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8,3',4'-Tetrahydroxyflavanone is a flavonoid compound that has garnered scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] This document provides detailed protocols for a selection of cell-based assays to evaluate the efficacy of this compound. The included methodologies are designed to assess its effects on cell viability, oxidative stress, inflammation, and apoptosis.
Assessment of Cytotoxicity and Cell Viability
A fundamental primary step in evaluating the therapeutic potential of any compound is to determine its effect on cell viability and to establish a working concentration range that is not cytotoxic to healthy cells, or to determine the concentration at which it induces death in cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary:
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| 7,8,3',4'-Tetrahydroxyflavone | MCF-7 | MTT | 97.5 | [1] |
Evaluation of Antioxidant Efficacy
Flavonoids are known for their antioxidant properties, which are often attributed to their ability to scavenge reactive oxygen species (ROS). The DCFH-DA assay is a common method to quantify intracellular ROS levels.
Experimental Protocol: DCFH-DA Assay for Intracellular ROS Measurement
This protocol measures the levels of intracellular ROS. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
PBS
-
DCFH-DA solution (10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide (t-BHP))
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Loading with DCFH-DA: Remove the medium and wash the cells with PBS. Add 100 µL of working solution of DCFH-DA (e.g., 20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add 100 µL of the oxidative stress inducer (e.g., 100 µM H2O2 in serum-free medium) to the wells. Include a positive control (inducer only) and a negative control (no inducer).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).
Data Analysis:
Calculate the percentage of ROS inhibition using the following formula:
Quantitative Data Summary (Illustrative Example with a Structurally Similar Flavonoid):
| Compound | Cell Line | Assay | IC50 (µM) for ROS scavenging | Citation |
| 7,3´,4´-Trihydroxyflavone | RAW 264.7 | DCFH-DA | 2.71 | [3][4] |
Assessment of Anti-inflammatory Potential
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway: NF-κB and MAPK Inhibition
Experimental Protocol: Measurement of Pro-inflammatory Cytokines by ELISA
This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary (Illustrative Example with a Structurally Similar Flavonoid):
| Compound | Cell Line | Treatment | Cytokine | Inhibition (%) at 50 µM | Citation |
| 7,8-Dihydroxyflavone | RAW 264.7 | LPS | NO | Significant attenuation | [5] |
| 7,8-Dihydroxyflavone | RAW 264.7 | LPS | IL-1β | Significant attenuation | [5] |
| 7,8-Dihydroxyflavone | BV2 microglia | LPS | TNF-α | Significant inhibition | [6] |
| 7,8-Dihydroxyflavone | BV2 microglia | LPS | IL-1β | Significant inhibition | [6] |
Investigation of Apoptosis Induction
Many anti-cancer agents exert their effects by inducing programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early and late apoptotic cells.
Signaling Pathway: Caspase-3 Mediated Apoptosis
Experimental Protocol: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HUH-7 hepatocarcinoma cells)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Analysis:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
Quantify the percentage of cells in each quadrant.
Quantitative Data Summary (Illustrative Example with a Structurally Similar Flavonoid):
| Compound | Cell Line | Treatment (48h) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| 7,8-Dihydroxyflavone | HUH-7 | 177.6 µM | 4.56-fold increase | 3-fold increase | [7] |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its effects on cell viability, oxidative stress, inflammation, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanisms of action. The provided quantitative data, while in some cases derived from structurally similar analogs, offers a benchmark for expected efficacy. Further studies are warranted to generate more specific data for this compound across a broader range of cell lines and experimental conditions.
References
- 1. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]
- 2. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxyflavone attenuates the release of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells through the suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
Synthesis of 7,8,3',4'-Tetrahydroxyflavanone from Chalcone Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7,8,3',4'-tetrahydroxyflavanone from its chalcone (B49325) precursor, 2',4',3,4-tetrahydroxychalcone (butein). The synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone, followed by an acid-catalyzed intramolecular cyclization to yield the target flavanone (B1672756). This flavanone and its derivatives are of significant interest in drug discovery due to their potential biological activities, including antioxidant and anti-inflammatory effects. The protocols provided herein are compiled from established methodologies for flavonoid synthesis and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely distributed in plants, known for their broad range of biological activities. This compound is a specific flavanone that has garnered interest for its potential therapeutic applications. Its synthesis is typically achieved through the cyclization of a corresponding 2'-hydroxychalcone. This document outlines the chemical synthesis, provides detailed experimental procedures, and presents relevant data in a structured format.
Chemical Synthesis Pathway
The synthesis of this compound is a two-step process. The first step is the synthesis of the chalcone precursor, butein (B1668091), via a Claisen-Schmidt condensation. The second step is the intramolecular cyclization of the chalcone to the flavanone.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2',4',3,4-Tetrahydroxychalcone (Butein)
This protocol is based on the Claisen-Schmidt condensation reaction.[1][2]
Materials:
-
2,4-Dihydroxyacetophenone
-
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl, 10%)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a 40% aqueous solution of KOH to the reaction mixture.
-
Allow the reaction to stir at room temperature for 72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 10% HCl to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude chalcone.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
This protocol describes the acid-catalyzed cyclization of the chalcone precursor.[1]
Materials:
-
2',4',3,4-Tetrahydroxychalcone (Butein)
-
Methanol (B129727) (MeOH)
-
Hydrochloric Acid (HCl, 10%)
-
Sodium Acetate (NaOAc)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reflux apparatus
Procedure:
-
Dissolve the synthesized butein in methanol in a round-bottom flask.
-
Add 10% HCl to the solution.
-
Reflux the mixture for 1.5 hours.
-
Add sodium acetate to the reaction mixture and continue to reflux for an additional 3 hours.
-
After cooling, add water to the mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to yield the crude flavanone.
-
Purify the product by column chromatography.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis.
Data Presentation
Table 1: Summary of Synthesis Yields
| Step | Product | Starting Materials | Typical Yield (%) | Reference |
| Claisen-Schmidt Condensation | 2',4',3,4-Tetrahydroxychalcone (Butein) | 2,4-Dihydroxyacetophenone, 3,4-Dihydroxybenzaldehyde | 44.4 | [3] |
| Intramolecular Cyclization | 3',4',5,7-Tetrahydroxyflavanone* | 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethyloxy)chalcone | 74.8 | [1] |
Note: The yield for the cyclization to this compound is not explicitly reported in the searched literature. The provided yield is for a structurally similar tetrahydroxyflavanone (B13395739) synthesized via a comparable method and can be considered an expected range.
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₅H₁₂O₆ | 288.25 | White to off-white solid | 489-73-6 |
| 2',4',3,4-Tetrahydroxychalcone | C₁₅H₁₂O₅ | 272.25 | Yellow solid | 486-57-7 |
Data sourced from PubChem and commercial suppliers.[4][5]
Potential Signaling Pathway
Flavonoids, including tetrahydroxyflavanones, are known to interact with various cellular signaling pathways. Based on studies of structurally similar compounds like 7,8-dihydroxyflavone (B1666355) and 3',4',7,8-tetrahydroxyflavone, a potential pathway of interest for this compound is the Nrf2/HO-1 antioxidant response pathway.[6][7]
Caption: Postulated activation of the Nrf2/HO-1 pathway by the flavanone.
Conclusion
The synthesis of this compound from its chalcone precursor is a feasible process for laboratory-scale production. The protocols provided, based on established chemical transformations, offer a reliable pathway for obtaining this compound for further research and development. The potential for this flavanone to modulate key signaling pathways, such as the Nrf2 antioxidant response, underscores its importance as a target for drug discovery programs. Further investigation into its specific biological activities and mechanism of action is warranted.
References
- 1. Condensed tannins. 14. Formation of (−)-3′,4′,5′,7-tetrahydroxyflavanone and (+)-3′,4′,5′,7-tetrahydroxyflavan-4-ol by interconversion from (+)-dihydrorobinetin, and synthesis of their racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8,3',4'-Tetrahydroxyflavone | C15H10O6 | CID 688798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H12O6 | CID 12309904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 7,8,3',4'-Tetrahydroxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 7,8,3',4'-Tetrahydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a flavonoid compound, a class of natural products found in various plants, including those from the Acacia genus.[1] Like many flavonoids, it exhibits poor water solubility, which presents a significant challenge for its oral bioavailability and therapeutic application.[2][3] This limited solubility can hinder its absorption in the gastrointestinal tract and complicate the preparation of aqueous formulations for in vitro and in vivo studies.[4]
Q2: What is the known solubility of this compound?
A2: this compound is sparingly soluble in aqueous buffers.[5] It is more readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[6][7] For aqueous applications, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[5]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Numerous promising strategies have been developed to improve the aqueous solubility of poorly soluble flavonoids.[4] These can be broadly categorized as physical and chemical modifications. Key techniques include:
-
Co-solvency: Using water-miscible organic solvents to increase solubility.[8]
-
pH Adjustment: Altering the pH of the solution to ionize the flavonoid, which is often more soluble than the neutral form.[8][9]
-
Complexation: Employing agents like cyclodextrins to form water-soluble inclusion complexes.[10][11]
-
Solid Dispersion: Dispersing the flavonoid in a hydrophilic polymer matrix to create an amorphous form with enhanced dissolution.[2][12]
-
Nanotechnology: Reducing particle size to the nano-range through techniques like nanosuspensions or nanoencapsulation to increase surface area and dissolution rate.[13][14]
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate the hydrophobic flavonoid.[15]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer During In Vitro Assays
-
Potential Cause: The concentration of the flavonoid exceeds its solubility limit in the final aqueous medium, especially after diluting a concentrated organic stock solution.
-
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains below levels that could affect the biological assay.
-
Use Solubilizing Excipients: Incorporate non-ionic surfactants like Tween® 80 or polyethylene (B3416737) glycols (PEGs) into your formulation.[7][16]
-
Employ Cyclodextrin (B1172386) Complexation: Pre-formulate the this compound with a cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a soluble inclusion complex.[17] This can significantly increase its aqueous solubility.[10]
-
Adjust pH: Evaluate the effect of pH on the flavonoid's solubility. A slight adjustment to the buffer's pH (if permissible for the assay) might increase solubility.[9]
-
Issue 2: Low and Inconsistent Oral Bioavailability in Animal Studies
-
Potential Cause: Poor aqueous solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, resulting in limited and variable absorption.[4]
-
Solutions:
-
Solid Dispersion Formulation: Formulating this compound as a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) can improve its dissolution and absorption.[2][18] This technique converts the crystalline drug into a more soluble amorphous state.[19]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface-area-to-volume ratio, which can enhance the dissolution rate and saturation solubility in GI fluids.[14][20]
-
Phospholipid Complexes: Creating a complex of the flavonoid with phospholipids (B1166683) can improve its lipophilicity and facilitate absorption across the intestinal membrane.[21]
-
Co-administration with Absorption Enhancers: Certain excipients can act as absorption enhancers, improving permeability across the intestinal epithelium.[4]
-
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of this compound in various solvent systems and provides examples of solubility enhancement for similar flavonoids using different techniques.
| Compound | Solvent/Technique | Solubility/Enhancement Factor | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| 7,8-Dihydroxyflavone | DMSO | ~10 mg/mL | [5] |
| 7,8-Dihydroxyflavone | 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [5] |
| Kaempferol (a flavonoid) | Phospholipid Complex | 216.70-fold increase | [14] |
| Myricetin (a flavonoid) | Nanofibers with HP-β-CD and PVP | >2600-fold increase | [14] |
| Quercetin (a flavonoid) | Betaine:Glycerol (1:2) NaDES with 20% water | 3.36 mg/mL | [22] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
This protocol describes a common method for preparing a soluble complex of a poorly soluble drug with a cyclodextrin.[17][23]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Procedure:
-
Prepare Flavonoid Solution: Dissolve a precisely weighed amount of this compound in a minimal volume of ethanol.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water to achieve a desired molar ratio (e.g., 1:1 or 1:2) with the flavonoid.
-
Complexation: Slowly add the ethanolic flavonoid solution dropwise to the aqueous HP-β-CD solution while stirring continuously on a magnetic stirrer.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to ensure complete complex formation. The solution should become clear as the flavonoid is encapsulated within the cyclodextrin cavity.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it under vacuum for 48 hours or until a dry, fluffy powder is obtained. This powder is the water-soluble inclusion complex.
-
Storage: Store the lyophilized complex in a desiccator at a cool temperature, protected from light.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol details the solvent evaporation method, a widely used technique for preparing solid dispersions.[3][18]
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Ethanol or Methanol)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolution: Dissolve both this compound and the PVP carrier in a common organic solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. This will produce a thin film or solid mass on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to prevent moisture absorption.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Solid dispersion preparation via solvent evaporation.
References
- 1. 7,8,3',4'-Tetrahydroxyflavone | 3440-24-2 | Benchchem [benchchem.com]
- 2. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 3. Flavonoid delivery by solid dispersion: a systematic review [agris.fao.org]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijsr.net [ijsr.net]
- 12. Flavonoid delivery by solid dispersion: a systematic review - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. Modification of biopharmaceutical parameters of flavonoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
How to prevent oxidation of 7,8,3',4'-Tetrahydroxyflavanone in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 7,8,3',4'-Tetrahydroxyflavanone during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a flavonoid compound. Its structure, featuring multiple hydroxyl (-OH) groups on its aromatic rings, makes it an effective antioxidant. However, these same hydroxyl groups are susceptible to oxidation, especially the ortho-dihydroxy groups on both the A and B rings. This oxidation can lead to the degradation of the compound, loss of biological activity, and the appearance of colored byproducts in your experimental solutions.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can accelerate the oxidation of this flavanone (B1672756):
-
pH: Alkaline conditions (pH > 7) significantly increase the rate of oxidation.
-
Dissolved Oxygen: The presence of oxygen in solvents is a key driver of oxidation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light Exposure: Exposure to light, particularly UV light, can promote photodegradation.
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of flavonoids.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of the compound.
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month, protected from light.[1]
Q4: Can I use antioxidants to protect this compound from oxidation?
A4: Yes, adding other antioxidants to your solutions can help protect the flavanone. Ascorbic acid (Vitamin C) is a commonly used antioxidant for this purpose. It is readily oxidized and can therefore sacrificially protect the flavanone. However, it is crucial to optimize the concentration, as very high concentrations of some antioxidants can have pro-oxidant effects.
Q5: How can I prevent metal-catalyzed oxidation?
A5: The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can effectively prevent metal-catalyzed oxidation. Chelating agents bind to metal ions, sequestering them and preventing their participation in oxidative reactions.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellowing or browning of the experimental solution. | Oxidation of the flavanone. | 1. Prepare fresh solutions before each experiment.2. De-gas aqueous buffers to remove dissolved oxygen.3. Work under an inert atmosphere (e.g., nitrogen or argon).4. Add an optimized concentration of an antioxidant like ascorbic acid.5. Add a chelating agent like EDTA to sequester metal ions. |
| Inconsistent or loss of biological activity in experiments. | Degradation of the flavanone due to oxidation. | 1. Confirm the integrity of your stock solution.2. Conduct a stability study of the flavanone under your specific experimental conditions (see Experimental Protocols).3. Minimize the incubation time of the flavanone in aqueous media, especially at neutral or alkaline pH.4. Protect your experimental setup from light. |
| Precipitation of the compound in aqueous media. | Poor aqueous solubility of the flavanone. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the flavanone is compatible with your experimental system and does not exceed recommended limits (typically <0.5% v/v for cell-based assays).2. Use a solubilizing agent, ensuring its compatibility with your experiment. |
Data Presentation: Stability of this compound Under Various Conditions
Quantitative stability data for this compound is not extensively available in the published literature. The following tables are provided as templates for researchers to populate with their own data, generated using the stability testing protocol outlined in the Experimental Protocols section.
Table 1: Effect of pH on the Stability of this compound
| pH | Incubation Time (hours) | % Remaining Compound (Mean ± SD) |
| 5.0 | 0 | 100 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 7.4 | 0 | 100 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 8.5 | 0 | 100 |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 |
Table 2: Effect of Antioxidants on the Stability of this compound at pH 7.4
| Antioxidant | Concentration (µM) | Incubation Time (hours) | % Remaining Compound (Mean ± SD) |
| None | - | 0 | 100 |
| 6 | |||
| 24 | |||
| Ascorbic Acid | 10 | 0 | 100 |
| 6 | |||
| 24 | |||
| Ascorbic Acid | 100 | 0 | 100 |
| 6 | |||
| 24 |
Table 3: Effect of a Chelating Agent on the Stability of this compound at pH 7.4
| Chelating Agent | Concentration (µM) | Incubation Time (hours) | % Remaining Compound (Mean ± SD) |
| None | - | 0 | 100 |
| 6 | |||
| 24 | |||
| EDTA | 10 | 0 | 100 |
| 6 | |||
| 24 | |||
| EDTA | 100 | 0 | 100 |
| 6 | |||
| 24 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution of this compound
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Prepare Stabilizing Agents:
-
Ascorbic Acid Stock: Prepare a 10 mM stock solution of L-ascorbic acid in de-gassed, purified water. Prepare this solution fresh.
-
EDTA Stock: Prepare a 100 mM stock solution of EDTA in purified water, adjust the pH to 8.0 with NaOH to dissolve.
-
-
Prepare Working Solution:
-
In your experimental buffer (e.g., phosphate-buffered saline or cell culture medium), add the desired concentration of ascorbic acid and/or EDTA. For example, for a final concentration of 10 µM ascorbic acid and 10 µM EDTA.
-
Spike in the this compound stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration is minimal and compatible with your assay.
-
Use this freshly prepared, stabilized working solution immediately.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required for your specific instrumentation and experimental conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
Start with a gradient of 5-95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine this by running a UV scan of a standard solution).
-
Sample Preparation for Stability Study:
-
Prepare your experimental solutions of this compound under the conditions you wish to test (e.g., different pH buffers, with/without antioxidants).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each solution.
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile to precipitate any proteins and stabilize the flavanone.
-
Centrifuge the samples to remove any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of remaining compound versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing and strategies to prevent the oxidation of this compound.
References
Technical Support Center: Chromatographic Analysis of 7,8,3',4'-Tetrahydroxyflavanone
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 7,8,3',4'-Tetrahydroxyflavanone. The following sections offer solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue.[1] For a polyphenol like this compound, it is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The multiple hydroxyl groups on the flavanone (B1672756) can interact strongly with free, ionized silanol groups on the surface of silica-based columns.[1][2][3] This is a primary cause of tailing for polar and basic compounds.[1][4]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to 3 or below using an acidifier like formic acid or phosphoric acid.[5][6] This protonates the silanol groups, suppressing their ionization and minimizing unwanted interactions.[1]
-
Solution 2: Use a Modern, End-Capped Column: Employ a high-purity silica (B1680970) column that is densely bonded and end-capped.[3][6] End-capping blocks the residual silanol groups, reducing the sites available for secondary interactions.[1]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5][6]
-
Solution: First, try flushing the column with a strong solvent like 100% acetonitrile (B52724) or methanol.[5] If the peak shape does not improve, the column may be permanently damaged and should be replaced.[5][6] Using a guard column can help protect the analytical column and extend its lifetime.[7]
-
-
Metal Chelation: Flavonoids, including this compound, can chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system's stainless steel components, leading to peak tailing.[5]
-
Solution: The addition of a small amount of a competing chelating agent to the mobile phase, such as ethylenediaminetetraacetic acid (EDTA), can help mitigate this issue.
-
-
Mass Overload: Injecting too much sample can saturate the column, leading to tailing.[6][8]
Q2: I am observing peak fronting for this compound. What should I investigate?
A2: Peak fronting, where the first half of the peak is broader than the second, is often related to column overload or solvent incompatibility issues.[3][10][11]
Potential Causes & Solutions:
-
Concentration Overload: The sample concentration is too high, overwhelming the stationary phase at the point of injection.[8][12]
-
Solution: Systematically dilute your sample and reinject to see if the peak shape improves.[12]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% DMSO or acetonitrile when the mobile phase is 90% water), it can cause the analyte to travel through the initial part of the column too quickly, resulting in fronting.[5][12][13]
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven band distribution on the column.[11]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can distort the peak shape.[11][16]
-
Solution: This is a less common cause. If you observe a sudden drop in backpressure along with peak fronting, the column may be compromised and will likely need to be replaced.[5]
-
Q3: Why is my this compound peak splitting or showing shoulders?
A3: Split peaks can indicate an issue at the head of the column, co-elution, or a significant mismatch between the sample solvent and the mobile phase.[11][17]
Potential Causes & Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample or system can block the column inlet frit, causing the sample flow to be unevenly distributed onto the column packing.[7][11] This affects all peaks in the chromatogram.[7]
-
Solution: Try reversing the column and flushing it to waste.[7] If this does not resolve the issue, the column may need to be replaced.
-
-
Column Void: A void or channel in the column packing material can cause the sample band to split.[5][11]
-
Solution: A column with a significant void typically needs to be replaced.[5]
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the sample to precipitate at the column head or interfere with proper partitioning.[11]
-
Solution: Prepare the sample in the mobile phase whenever feasible.[11]
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is very close to the pKa of one of the hydroxyl groups on the flavanone, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to peak splitting or severe broadening.[17][18]
Troubleshooting Guide & Workflow
A systematic approach is crucial for efficiently diagnosing the root cause of poor peak shape. The following decision tree provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Data & Parameters
Table 1: Troubleshooting Summary for Poor Peak Shape of this compound
| Problem | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[1][3] | Lower mobile phase pH to ≤ 3.0 with formic or phosphoric acid; Use a high-purity, end-capped C18 column.[5][6] |
| Column overload (mass).[8] | Reduce the amount of sample injected by decreasing volume or concentration.[8] | |
| Metal chelation by flavonoid structure.[5] | Add a chelating agent like EDTA to the mobile phase. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase.[12][13] | Dissolve the sample in the initial mobile phase composition.[13] |
| Column overload (concentration).[10][12] | Dilute the sample.[12] | |
| Column packing bed collapse/void.[11][16] | Replace the column.[5] | |
| Peak Splitting | Partially blocked column inlet frit.[7][11] | Reverse and flush the column; if unresolved, replace the column.[7] |
| Mobile phase pH is too close to analyte pKa.[17] | Adjust pH to be at least 1.5-2 units away from the pKa.[17] |
Table 2: Common Mobile Phase Modifiers for Flavonoid Analysis
| Modifier | Typical Concentration | Purpose |
| Formic Acid | 0.1% (v/v) | Controls pH to suppress silanol ionization, improving peak shape for acidic compounds like flavonoids.[13][20] |
| Acetic Acid | 0.1% - 0.2% (v/v) | An alternative to formic acid for pH control.[20][21] |
| Phosphoric Acid | 0.1% - 0.5% (v/v) | A stronger acid for robust pH control at very low pH values.[21][22] |
| Ammonium Acetate | 10 - 20 mM | Acts as a buffer to maintain a constant pH, useful when pH is critical for separation selectivity.[23] |
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol provides a general starting point for the analysis of flavonoids and can be optimized as needed.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.[20][21]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 21% B
-
25-45 min: 21% to 50% B
-
(Follow with a wash and re-equilibration step)[20]
-
-
Flow Rate: 0.8 - 1.0 mL/min.[21]
-
Detection: Diode-array detector (DAD) or UV detector at an appropriate wavelength for the analyte (e.g., 280 nm).[13]
-
Injection Volume: 10 µL.[13]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).[13]
Protocol for Column Flushing and Regeneration
If column contamination is suspected, a thorough wash can restore performance.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Initial Wash: Flush the column with your mobile phase, but without the buffer or acid modifier (e.g., Water/Acetonitrile mixture), for 15-20 column volumes.
-
Strong Solvent Wash: Flush the column with 100% Acetonitrile or Methanol for 30-40 column volumes to remove strongly retained non-polar compounds.[5]
-
Intermediate Wash (Optional): For highly contaminated columns, a sequence of solvents like isopropanol (B130326) followed by hexane (B92381) and then back to isopropanol can be used, but always check the column manufacturer's recommendations first.
-
Re-equilibration: Flush the column with the initial mobile phase composition (including buffer/acid) until the backpressure and detector baseline are stable. This may take 20-30 column volumes.
-
Test Performance: Inject a standard to confirm if the peak shape and retention time have been restored. If performance is not restored, the column may need to be replaced.[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | CAS:489-73-6 | Dihydroflavones | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. support.waters.com [support.waters.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. moravek.com [moravek.com]
- 19. agilent.com [agilent.com]
- 20. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phcog.com [phcog.com]
Addressing cytotoxicity of 7,8,3',4'-Tetrahydroxyflavanone in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the cytotoxicity of 7,8,3',4'-Tetrahydroxyflavanone in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound that can be extracted from plants such as Acacia confusa.[1] Like many flavonoids, it has been investigated for a variety of biological activities, including antioxidant and potential anti-cancer properties. Research on structurally similar flavonoids suggests that its mechanisms of action may involve the modulation of key cellular signaling pathways.
Q2: In which solvents can I dissolve this compound for cell culture experiments?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound on cancer cell lines?
The cytotoxic effects of this compound can vary depending on the cell line and the concentration used. For the related compound, 3',4',7,8-tetrahydroxyflavone, an IC50 of 30.17 µM has been reported in the human MV4-11 leukemia cell line.[2] It is anticipated that this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner in various cancer cell lines.
Q4: Are there known signaling pathways affected by this compound?
Studies on structurally similar flavonoids, such as fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone), have shown inhibition of the PI3K/Akt/mTOR and MAPK signaling pathways.[3] It is plausible that this compound exerts its cytotoxic effects through the modulation of these or similar pathways that are critical for cell survival and proliferation.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Problem: High variability between replicate wells or results that do not align with expectations (e.g., no cytotoxicity at high concentrations).
Possible Causes & Solutions:
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations.
-
Solution: Visually inspect the wells for any precipitate. If observed, try preparing fresh dilutions or using a slightly higher concentration of DMSO in the stock solution (while keeping the final concentration in the media low). Sonication of the stock solution before dilution may also help.
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to ensure accuracy.
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Issue 2: Interference with Colorimetric Assays (e.g., MTT Assay)
Problem: Flavonoids, due to their antioxidant properties, can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability and masking the cytotoxic effects.
Possible Causes & Solutions:
-
Direct MTT Reduction: The hydroxyl groups on the flavonoid structure can directly react with the MTT tetrazolium salt.
-
Solution 1 (Control): Include a "compound-only" control where this compound is added to the culture medium without cells. The absorbance from these wells should be subtracted from the absorbance of the corresponding experimental wells.
-
Solution 2 (Alternative Assay): Switch to a cytotoxicity assay that is not based on tetrazolium reduction. Suitable alternatives include the Lactate (B86563) Dehydrogenase (LDH) assay, which measures membrane integrity, or a direct cell counting method using Trypan Blue exclusion. For a more detailed analysis of cell death, consider apoptosis assays like Annexin V staining.
-
Issue 3: Low Cytotoxic Response
Problem: The compound does not show significant cytotoxicity even at high concentrations.
Possible Causes & Solutions:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of this compound.
-
Solution: Test the compound on a panel of different cell lines to identify a sensitive model.
-
-
Incorrect Incubation Time: The duration of exposure to the compound may not be sufficient to induce a cytotoxic response.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for observing cytotoxicity.
-
-
Compound Stability: The compound may degrade in the cell culture medium over time.
-
Solution: Consider refreshing the medium with a fresh dilution of the compound during long incubation periods.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of 3',4',7,8-Tetrahydroxyflavone. More research is needed to establish a comprehensive profile across multiple cell lines.
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| 3',4',7,8-Tetrahydroxyflavone | MV4-11 (Human Leukemia) | CCK-8 | 48 | 30.17 | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
This compound
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired incubation period.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) exposure on the outer cell membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Appropriate cell line
-
This compound
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin, a 3,7,3',4'-Tetrahydroxyflavone Inhibits the PI3K/Akt/mTOR and MAPK Pathways and Ameliorates Psoriasis Pathology in 2D and 3D Organotypic Human Inflammatory Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Response Surface Methodology (RSM) for Flavonoid Extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Response Surface Methodology (RSM) to optimize the extraction of flavonoids from various sources.
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing flavonoid extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3] It is particularly useful for flavonoid extraction because it allows researchers to evaluate the effects of multiple independent variables (factors) and their interactions on the extraction yield simultaneously.[4][5] This approach is more efficient than traditional single-factor experiments, as it reduces the number of required experimental runs, saving time, resources, and materials.[6][7][8][9] RSM helps in modeling the relationship between the factors and the response, ultimately identifying the optimal conditions to maximize flavonoid recovery.[10][11]
Q2: What are the most common independent variables (factors) and experimental designs used in RSM for flavonoid extraction?
A2: The most influential factors typically studied include:
-
Solvent Concentration: (e.g., Ethanol (B145695), Methanol concentration in water)[1][12][13]
-
Extraction Temperature: The temperature at which the extraction is performed.[1][11][13]
-
Extraction Time: The duration of the extraction process.[1][12][13]
-
Solid-to-Liquid Ratio (or Solvent-to-Solid Ratio): The ratio of the raw material mass to the solvent volume.[1][6]
The two most common experimental designs used are:
-
Box-Behnken Design (BBD): An efficient design that does not contain combinations where all factors are at their highest or lowest levels simultaneously.[14][15][16]
-
Central Composite Design (CCD): A versatile design that includes factorial points, axial (or star) points, and center points, allowing for the estimation of a second-order model.[12][17]
Q3: How do I interpret the key outputs of an RSM analysis, such as ANOVA, R², and p-values?
A3: Interpreting the statistical outputs is crucial for validating your model:
-
Analysis of Variance (ANOVA): ANOVA is used to test the significance and adequacy of the model.[8][13][14] A high F-value and a low corresponding p-value (typically p < 0.05) indicate that the model is statistically significant.[13]
-
Coefficient of Determination (R²): R² measures how well the model fits the experimental data. A value closer to 1.0 (e.g., >0.9) suggests a good correlation between the experimental and predicted values.[10][18] The "Adjusted R²" is often a more reliable measure as it accounts for the number of terms in the model.[10]
-
p-value: The p-value for each model term (linear, quadratic, interaction) indicates its significance. A p-value less than 0.05 suggests the term has a significant effect on the response.[14]
-
Lack of Fit: This test compares the variability of the model to the pure error from replicated runs. A non-significant Lack of Fit (p > 0.05) is desirable, as it indicates that the model adequately describes the relationship between the factors and the response.[10][11][13]
Troubleshooting Guide
Q4: My model has a low R² value (e.g., <0.8). What does this mean and what can I do?
A4: A low R² value indicates that the model does not explain a large proportion of the variability in the response, suggesting a poor fit to the experimental data.[6][7]
-
Possible Causes:
-
The chosen ranges for the independent variables may be too narrow or not centered around the optimal region.
-
There might be other significant factors influencing the extraction that were not included in the model.[6]
-
High experimental error or inconsistency in measurements.
-
The chosen model (e.g., quadratic) is not appropriate for the actual relationship.
-
-
Solutions:
-
Re-evaluate Variable Ranges: Conduct preliminary single-factor experiments to identify more appropriate ranges for your variables.[19]
-
Check for Measurement Error: Ensure your analytical methods (e.g., spectrophotometric assay) are calibrated and reproducible.
-
Consider Other Factors: Investigate if other variables like particle size, pH, or extraction method (e.g., ultrasound power) could be significant.[4]
-
Transform the Response: Applying a mathematical transformation (e.g., log, square root) to the response data can sometimes improve the model fit.
-
Q5: The "Lack of Fit" for my model is significant (p < 0.05). What does this imply and how should I proceed?
A5: A significant "Lack of Fit" is a red flag. It means the model fails to adequately represent the data within the experimental region.[10][11][13] This suggests that the variation around the model is significantly larger than the variation within the replicated points (pure error).
-
Possible Causes:
-
The chosen second-order (quadratic) model is insufficient to describe the complex relationship.
-
There are uncontrolled variables affecting the outcome.
-
Outliers in the experimental data are skewing the results.
-
-
Solutions:
-
Refine the Model: Consider a higher-order polynomial model if your software allows, although this is less common.
-
Check for Outliers: Examine the residuals and diagnostic plots to identify and potentially remove any clear outliers from the dataset.
-
Repeat Center Point Experiments: Ensure the "pure error" estimate is accurate by verifying the consistency of your center point runs.
-
Re-evaluate the Experimental Design: The chosen design or factor ranges may not be capturing the true response surface.
-
Q6: My experimental validation results are not matching the predicted optimal values. What could be the reason?
A6: A significant deviation between predicted and experimental validation results indicates that the model's predictive ability is poor, even if the statistical fit seemed good.[12]
-
Possible Causes:
-
The model is over-fitted and only describes the specific experimental points well, but not the overall design space.
-
Subtle changes in experimental conditions (e.g., raw material batch, ambient temperature, reagent quality) between the main experiment and the validation run.
-
The optimal point lies on the edge of the experimental design space, where the model's predictive accuracy is lower.
-
-
Solutions:
-
Perform Multiple Validation Runs: Conduct three or more validation experiments at the predicted optimal conditions to ensure the result is reproducible.[20]
-
Check Model Diagnostics: Re-examine the ANOVA and residual plots for any warning signs that were missed.
-
Expand the Design Space: If the optimum is predicted at the edge of your current ranges, consider a new set of experiments with expanded or shifted ranges.
-
Q7: My flavonoid yield decreases at very high temperatures or after a long extraction time. Is this expected?
A7: Yes, this is a common and expected phenomenon. While initial increases in temperature and time can enhance solvent efficiency and mass transfer, excessive levels can lead to the thermal degradation of thermosensitive flavonoid compounds.[1][11] Many studies show the yield peaking at an optimal temperature or time before decreasing significantly.[1][11][13] This is why RSM is valuable—it helps find the optimal balance to maximize yield without causing degradation.
Data Presentation: Examples of Optimized Conditions
The optimal conditions for flavonoid extraction vary significantly depending on the plant material and extraction technique. The following table summarizes results from several studies.
| Plant Source | Extraction Method | Independent Variables | Optimal Conditions | Predicted Yield | Ref. |
| Scutellaria baicalensis | Reflux Extraction | Ethanol Conc., Time, Temp., Liquid-Solid Ratio | 53%, 2.1 h, 62.5°C, 35:1 ratio | Not Specified | [1] |
| Abelmoschus manihot | Ultrasonic | Ethanol Conc., Solid-Liquid Ratio, Power, Time | 71%, 1:22 g/mL, 9% power, 36 min | 62.3 mg/g | [20] |
| Curcuma Zedoaria | Maceration | Time, Temp., Ethanol Conc. | 92 min, 75°C, 90% Ethanol | 6.12 mg/g | [10][13] |
| Shaddock Peel | Maceration | Temp., Time, Ethanol Conc. | 70°C, 127 min, 92% Ethanol | 81.4% (ratio) | [21][22] |
| Cocoa Shells | Ultrasound-Assisted | Ethanol Conc., Temp., Time | 74%, 50°C, 43 min | 7.23 mg/g | [11] |
Experimental Protocols
Protocol 1: General Workflow for an RSM Experiment
This protocol outlines the key steps for setting up and conducting an RSM-based optimization experiment.
-
Preparation of Plant Material:
-
Single-Factor Experiments (Optional but Recommended):
-
To determine the appropriate ranges for your main experiment, test each variable individually while keeping others constant.
-
For example, to test ethanol concentration, perform extractions with 30%, 50%, 70%, and 90% ethanol while keeping time, temperature, and solid-liquid ratio fixed.[1]
-
-
Experimental Design:
-
Performing the Extractions:
-
Carefully conduct each of the experimental runs as specified by the design, ensuring precise control over each variable (temperature, time, etc.).
-
After each extraction, separate the liquid extract from the solid residue by filtration.
-
-
Analysis and Modeling:
-
Measure the total flavonoid content (TFC) for each extract (see Protocol 2). This will be your "response."
-
Enter the response data into your statistical software.
-
Fit the data to a polynomial model (typically quadratic) and perform ANOVA to validate the model.[13]
-
Analyze the response surface plots to understand the interaction between variables.
-
-
Optimization and Validation:
Protocol 2: Determination of Total Flavonoid Content (TFC) - Aluminum Chloride Colorimetric Method
This is a widely used method for quantifying total flavonoids.[1]
-
Reagent Preparation:
-
5% (w/v) Sodium Nitrite (NaNO₂)
-
10% (w/v) Aluminum Chloride (AlCl₃)
-
1 M Sodium Hydroxide (NaOH)
-
-
Procedure:
-
Take 1 mL of your diluted flavonoid extract.
-
Add 0.3 mL of 5% NaNO₂ solution and mix. Let it stand for 6 minutes.
-
Add 0.3 mL of 10% AlCl₃ solution and mix. Let it stand for another 6 minutes.
-
Add 4 mL of 1 M NaOH to the mixture.
-
Add distilled water to bring the final volume to 10 mL.
-
Mix thoroughly and let the solution stand for 15 minutes.
-
Measure the absorbance of the solution at 507-510 nm using a UV-Vis spectrophotometer against a blank (prepared in the same way but without the extract).[1]
-
-
Quantification:
-
Prepare a calibration curve using a standard flavonoid like quercetin (B1663063) or rutin.
-
Calculate the TFC of your samples based on the calibration curve, typically expressed as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).
-
Visualizations
Caption: General workflow for process optimization using Response Surface Methodology (RSM).
Caption: Troubleshooting flowchart for common issues with RSM model fitting.
References
- 1. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drpress.org [drpress.org]
- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 5. An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry [foodandnutritionjournal.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of an Ultrasound-Assisted Extraction Condition for Flavonoid Compounds from Cocoa Shells (Theobroma cacao) Using Response Surface Methodology [mdpi.com]
- 12. Optimization of Ethanol Concentration and Time for Flavonoid Extraction of Melinjo Peel | Atlantis Press [atlantis-press.com]
- 13. Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-nps.or.kr [e-nps.or.kr]
- 15. researchgate.net [researchgate.net]
- 16. Box–Behnken Design-Based Optimization of Phytochemical Extraction from Diplazium esculentum (Retz.) Sw. Associated with Its Antioxidant and Anti-Alzheimer’s Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tsijournals.com [tsijournals.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of Extraction of Flavonoids from Shaddock Peel by Response Surface Methodology|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 23. Optimization of Total Phenolic and Flavonoid Contents of Defatted Pitaya (Hylocereus polyrhizus) Seed Extract and Its Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 7,8,3',4'-Tetrahydroxyflavanone under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 7,8,3',4'-Tetrahydroxyflavanone under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound across different pH ranges?
A1: Generally, flavonoids like this compound are more stable in acidic to neutral conditions and are susceptible to degradation in alkaline environments.[1][2] The presence of multiple hydroxyl groups on the flavonoid structure can increase its susceptibility to oxidation, a process that is often accelerated at higher pH.[3] Therefore, significant degradation is expected under basic conditions (pH > 7), while the compound is likely to exhibit greater stability at acidic and neutral pH (pH < 7).
Q2: What are the common degradation pathways for flavonoids like this compound in aqueous solutions?
A2: Flavonoids can undergo degradation through oxidation and hydrolysis. In alkaline solutions, the phenolic hydroxyl groups can deprotonate, forming phenolate (B1203915) ions that are more susceptible to oxidation. This can lead to the opening of the heterocyclic C-ring and further degradation into smaller phenolic compounds. The stability of flavonoids is influenced by the number and position of hydroxyl groups.[3]
Q3: Which analytical techniques are most suitable for quantifying this compound during a pH stability study?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for the quantification of flavonoids.[4] A reverse-phase C18 column is typically effective for separating the parent compound from its degradation products.[4] Mass spectrometry (LC-MS/MS) can also be employed for more sensitive and selective detection and for the identification of degradation products.[3][5]
Q4: How should I prepare buffer solutions for the pH stability study?
A4: It is crucial to use standard buffer systems to maintain a constant pH throughout the experiment. Phosphate buffers are commonly used for pH ranges between 4.5 and 7.4.[1] For acidic conditions, hydrochloric acid solutions can be used, and for alkaline conditions, sodium hydroxide (B78521) solutions are appropriate.[1] Ensure the buffer components do not interact with the analyte or interfere with the analytical method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed even at neutral pH. | 1. Presence of dissolved oxygen in the buffer. 2. Exposure to light. 3. Contamination with metal ions that can catalyze oxidation. | 1. Degas all buffers before use by sparging with an inert gas (e.g., nitrogen or argon). 2. Conduct experiments in amber-colored glassware or protect the solutions from light. 3. Use high-purity water and reagents to prepare buffers. Consider adding a chelating agent like EDTA to sequester metal ions. |
| Inconsistent or non-reproducible results. | 1. Inaccurate pH of the buffer solutions. 2. Fluctuation in incubation temperature. 3. Inconsistent sample handling and preparation. | 1. Calibrate the pH meter before preparing each buffer. Verify the final pH of the solution. 2. Use a temperature-controlled incubator or water bath and monitor the temperature throughout the experiment. 3. Follow a standardized protocol for all sample dilutions and injections into the analytical instrument. |
| Peak tailing or poor peak shape in HPLC analysis. | 1. Interaction of the phenolic hydroxyl groups with the silica-based column. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. 3. Use a guard column and ensure the mobile phase is compatible with the column packing material. |
| Appearance of multiple unknown peaks in the chromatogram. | 1. Formation of various degradation products. 2. Presence of impurities in the starting material or reagents. | 1. This is expected in degradation studies. Use a diode-array detector (DAD) or mass spectrometer (MS) to obtain spectral information about the new peaks to aid in their identification. 2. Run a blank (buffer without the analyte) and a time-zero sample to identify any pre-existing impurities. |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or DMSO.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Incubation:
-
For each pH condition, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Protect the samples from light.
-
-
Sample Collection: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis:
-
Immediately quench the degradation reaction if necessary (e.g., by adding an equal volume of mobile phase or a neutralizing agent).
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the remaining drug versus time for each pH.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) and shelf-life (t₉₀) for each pH condition.
-
Data Presentation
Table 1: Hypothetical Degradation Kinetics of this compound at 37°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) | Shelf-life (t₉₀, hr) |
| 2.0 | 0.0015 | 462.1 | 70.2 |
| 4.0 | 0.0028 | 247.5 | 37.6 |
| 6.0 | 0.0051 | 135.9 | 20.6 |
| 7.4 | 0.0120 | 57.8 | 8.8 |
| 9.0 | 0.0450 | 15.4 | 2.3 |
| 12.0 | 0.1800 | 3.9 | 0.6 |
Mandatory Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Factors influencing the degradation rate of this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7,8,3',4'-Tetrahydroxyflavanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in overcoming the challenges associated with the purification of 7,8,3',4'-Tetrahydroxyflavanone isomers.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My HPLC chromatogram shows broad, overlapping peaks, or a single peak for what should be multiple isomers of this compound. How can I improve the separation?
Answer: Poor resolution is a common challenge when separating structurally similar isomers. The multiple hydroxyl groups on this compound contribute to its high polarity, making subtle structural differences difficult to resolve. Consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: For reverse-phase HPLC, if isomers are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve separation.
-
Solvent Type: Acetonitrile often provides better selectivity for flavonoids compared to methanol (B129727). Consider trying different organic modifiers.
-
pH Adjustment: The phenolic hydroxyl groups of the flavanone (B1672756) have pKa values that can be influenced by the mobile phase pH. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of both the analytes and residual silanols on the stationary phase, leading to sharper peaks and potentially altered selectivity.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: While C18 columns are a good starting point, other stationary phases may offer better selectivity. Phenyl-hexyl columns can provide alternative π-π interactions, which can be beneficial for separating aromatic isomers. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative to reversed-phase chromatography.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers or diastereomers, an achiral column will not separate them. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for the chiral separation of flavanones.
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing the differential interactions between the isomers and the stationary phase.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Issue 2: Peak Tailing
Question: My peaks for this compound are asymmetrical with a pronounced tailing. What is causing this and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Secondary Silanol (B1196071) Interactions: The hydroxyl groups of your flavanone can interact with acidic silanol groups on the silica (B1680970) backbone of the stationary phase.
-
Solution: Use a modern, end-capped C18 column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress silanol ionization.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination: Contaminants from previous injections can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent.
-
Issue 3: Irreproducible Retention Times
Question: The retention times for my isomers are shifting between injections. What could be the cause?
Answer: Fluctuating retention times can be due to several factors related to the HPLC system and method.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile organic solvent can lead to drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What are the main types of isomers I should expect for this compound and why are they difficult to separate?
A1: For this compound, you can encounter several types of isomers:
-
Constitutional (or Positional) Isomers: These have the same molecular formula but differ in the connectivity of atoms. For example, the hydroxyl groups could be at different positions on the aromatic rings. These are challenging to separate due to very similar polarities and molecular weights.
-
Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms.
-
Enantiomers: Non-superimposable mirror images that arise from the chiral center at the C2 position of the flavanone ring. They have identical physical properties in an achiral environment and require a chiral stationary phase or a chiral mobile phase additive for separation.
-
Diastereomers: Stereoisomers that are not mirror images. These can arise if there is more than one chiral center. Diastereomers have different physical properties and can be separated on achiral columns, although optimization is often required.
-
The difficulty in separation arises from the subtle differences in their physicochemical properties. The high degree of hydroxylation in this compound leads to strong interactions with the stationary phase, and slight differences in the spatial arrangement of these hydroxyl groups may not be sufficient for easy separation on standard achiral columns.
Q2: What is a good starting point for developing a separation method for this compound isomers?
A2: A good starting point for method development would be a reverse-phase HPLC method:
-
Column: A high-quality, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 50-60%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the lambda max of the flavanone (typically around 280 nm and 330 nm).
From this starting point, you can optimize the gradient, temperature, and mobile phase to achieve baseline separation. If enantiomeric separation is required, you will need to switch to a chiral stationary phase.
Q3: How do I choose the right chiral stationary phase (CSP) for separating the enantiomers of this compound?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most successful for the chiral separation of flavanones. Columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralpak® IA have shown broad applicability for this class of compounds. The choice of the specific CSP is often empirical. It is recommended to screen a few different polysaccharide-based columns with a mobile phase typically consisting of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol.
Experimental Protocols
Protocol 1: Analytical Separation of this compound Diastereomers (Hypothetical)
This protocol is based on methods developed for the separation of other polyhydroxyflavanone diastereomers and serves as a starting point for optimization.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.
2. Reagents and Solvents:
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic Acid (analytical grade).
-
Sample: A mixture of this compound isomers dissolved in methanol or the initial mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Protocol 2: Chiral Separation of this compound Enantiomers (Hypothetical)
This protocol is adapted from successful chiral separations of other flavanones.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or DAD detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm particle size.
2. Reagents and Solvents:
-
n-Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Sample: The purified diastereomer (or a mixture) of this compound dissolved in the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 70:30 v/v). The ratio may need significant optimization to achieve separation.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
Data Presentation
Table 1: Hypothetical Quantitative Data for Chiral Separation of a this compound Enantiomeric Pair on a Chiralpak® IA column.
| Parameter | Value |
| Mobile Phase | n-Hexane:Isopropanol (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.25 |
| Purity (Enantiomer 1) | >99% |
| Purity (Enantiomer 2) | >99% |
| Recovery | >95% |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound isomers.
Caption: Simplified BRD4/c-Myc signaling pathway inhibited by this compound.
Validation & Comparative
A Comparative Analysis of 7,8,3',4'-Tetrahydroxyflavanone and 7,8-Dihydroxyflavone for Neuroprotective, Anti-inflammatory, and Antioxidant Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two flavonoid compounds: 7,8,3',4'-Tetrahydroxyflavanone and 7,8-Dihydroxyflavone (B1666355) (7,8-DHF). While extensive research has elucidated the multifaceted therapeutic potential of 7,8-DHF, particularly in the realm of neuroprotection, data on this compound remains comparatively scarce. This document synthesizes the available experimental data to offer an objective comparison of their biological activities, mechanisms of action, and physicochemical properties. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular interactions.
I. Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities and potential for drug development.
| Property | This compound | 7,8-Dihydroxyflavone |
| Molecular Formula | C₁₅H₁₂O₆ | C₁₅H₁₀O₄ |
| Molecular Weight | 288.25 g/mol [1] | 254.24 g/mol |
| Appearance | Not specified in available literature | Not specified in available literature |
| Solubility | Not specified in available literature | Soluble in DMSO and 2eq. NaOH |
II. Comparative Biological Activities
This section details the neuroprotective, anti-inflammatory, and antioxidant properties of both compounds, supported by available experimental data.
Neuroprotective Effects
7,8-Dihydroxyflavone has been extensively studied for its potent neuroprotective effects, primarily attributed to its function as a TrkB agonist.[2] In contrast, direct experimental evidence for the neuroprotective activity of this compound is limited, though its flavonoid structure suggests potential neuroprotective properties.
7,8-Dihydroxyflavone (7,8-DHF):
-
Mechanism of Action: 7,8-DHF is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[2] By mimicking BDNF, it activates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, growth, and synaptic plasticity.[2]
-
Experimental Evidence: In a mouse model of Alzheimer's disease, treatment with 7,8-DHF (5mg/kg, i.p.) for two months resulted in a significant reduction in Aβ42 plaque burden in the cortex.[3] It also protected cortical neurons from dendritic arbor complexity reduction.[3] Furthermore, 7,8-DHF has been shown to protect against glutamate-induced toxicity in HT-22 cells, a model for neuronal cell death.[4]
This compound:
-
Mechanism of Action: The precise mechanism of neuroprotection for this compound has not been elucidated due to a lack of specific studies. However, flavonoids, in general, are known to exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling cascades.[5][6]
Table 1: Comparative Neuroprotective Activity
| Parameter | This compound | 7,8-Dihydroxyflavone |
| TrkB Agonism | Not reported | Potent Agonist |
| Neuroprotection in Alzheimer's Model | Not reported | Reduces Aβ42 plaque burden and protects dendritic complexity in 5xFAD mice.[3] |
| Protection against Glutamate (B1630785) Toxicity | Not reported | Protects HT-22 cells from glutamate-induced cell death.[4] |
Anti-inflammatory Effects
Both compounds are presumed to possess anti-inflammatory properties, a common characteristic of flavonoids. However, detailed experimental validation is more robust for 7,8-DHF.
7,8-Dihydroxyflavone (7,8-DHF):
-
Mechanism of Action: 7,8-DHF exerts its anti-inflammatory effects by downregulating the NF-κB and MAPK signaling pathways.[7] It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8]
-
Experimental Evidence: In LPS-stimulated RAW264.7 macrophages, 7,8-DHF significantly attenuated the secretion of NO, PGE₂, and pro-inflammatory cytokines like IL-1β.[7]
This compound:
-
Mechanism of Action: The anti-inflammatory mechanism of this compound is not well-defined in the literature. However, its structural features, particularly the presence of multiple hydroxyl groups, suggest it may act as an antioxidant and modulate inflammatory pathways.
-
Experimental Evidence: A study on the related compound 3',4',7,8-tetrahydroxyflavone identified it as a potent and selective inhibitor of BRD4 bromodomain 2 (BRD4-BD2) with an IC50 of 204 nM.[9] BRD4 is a key regulator of inflammatory gene expression, suggesting a potential anti-inflammatory mechanism.[9] However, direct measurements of its effects on common inflammatory markers are lacking.
Table 2: Comparative Anti-inflammatory Activity
| Parameter | This compound | 7,8-Dihydroxyflavone |
| Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) | Not reported | Significant inhibition[7] |
| Inhibition of PGE₂ Production (LPS-stimulated RAW 264.7 cells) | Not reported | Significant inhibition[7] |
| Effect on NF-κB Pathway | Not reported | Inhibits nuclear translocation of NF-κB p65[7] |
| Effect on MAPK Pathway | Not reported | Inhibits phosphorylation of ERK, p38, and JNK[7] |
| BRD4-BD2 Inhibition (IC50) | 204 nM[9] | Not reported |
Antioxidant Activity
The antioxidant potential of flavonoids is a cornerstone of their therapeutic interest. The structural differences between the two molecules likely influence their radical scavenging capabilities.
7,8-Dihydroxyflavone (7,8-DHF):
-
Mechanism of Action: 7,8-DHF functions as an antioxidant by scavenging free radicals and upregulating the expression of antioxidant enzymes.[4][10] It has been shown to increase cellular glutathione (B108866) levels and reduce the production of reactive oxygen species (ROS).[4]
-
Experimental Evidence: A comparative study showed that 7,8-DHF possessed stronger free-radical scavenging capacity than 7-hydroxyflavone (B191518) in DPPH, ABTS, and FRAP assays.[10] In cellular models, it effectively suppressed ROS accumulation and malondialdehyde (MDA) production.[10]
This compound:
-
Mechanism of Action: The antioxidant activity of flavonoids is strongly linked to the number and position of hydroxyl groups. The presence of a catechol group (3',4'-dihydroxy) on the B-ring and an ortho-dihydroxy group (7,8-dihydroxy) on the A-ring of this compound suggests potent antioxidant potential through hydrogen atom donation to stabilize free radicals.
-
Experimental Evidence: While direct quantitative antioxidant data (e.g., IC50 values from DPPH or ABTS assays) for this compound are not available in the reviewed literature, its structural analogue 6,7,3',4'-tetrahydroxyflavone (B600736) has been noted for its antioxidant properties.[11]
Table 3: Comparative Antioxidant Activity
| Parameter | This compound | 7,8-Dihydroxyflavone |
| DPPH Radical Scavenging (IC50) | Not reported | Stronger than 7-hydroxyflavone[10] |
| ABTS Radical Scavenging (IC50) | Not reported | Stronger than 7-hydroxyflavone[10] |
| Cellular ROS Reduction | Not reported | Reduces ROS production in HT-22 cells.[4] |
III. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.
Caption: Signaling pathway of 7,8-Dihydroxyflavone via TrkB activation.
Caption: Anti-inflammatory mechanism of 7,8-Dihydroxyflavone.
Caption: Workflow for in vitro bioactivity screening.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuronal Viability Assessment (MTT Assay)
This protocol is used to assess the protective effect of the compounds against toxin-induced neuronal cell death.
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., HT-22) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or 7,8-Dihydroxyflavone) for a specified duration (e.g., 1-2 hours).
-
Toxin Exposure: Introduce a neurotoxin (e.g., glutamate at a final concentration of 5 mM for HT-22 cells) to the wells, excluding the control group.
-
Incubation: Incubate the plates for a period sufficient to induce cell death in the toxin-only group (e.g., 24 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no toxin) group.
Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to attach.
-
Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[5]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay determines the free radical scavenging activity of the compounds.
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[13]
-
Sample Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate, add the test compound solutions to the DPPH solution.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14][15]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14][15]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
V. Conclusion
The available scientific evidence strongly supports 7,8-Dihydroxyflavone as a potent neuroprotective, anti-inflammatory, and antioxidant agent with a well-defined mechanism of action centered on its role as a TrkB agonist. Its therapeutic potential in neurodegenerative diseases is a subject of ongoing research.
In contrast, while the chemical structure of this compound suggests promising antioxidant and anti-inflammatory properties, there is a notable lack of direct experimental data to substantiate these claims and to draw a direct, quantitative comparison with 7,8-Dihydroxyflavone. The identification of this compound as a BRD4 inhibitor opens an interesting avenue for its potential anti-inflammatory and anti-cancer applications, but further research is imperative to fully characterize its biological activity profile, particularly in the context of neuroprotection.
This comparative guide highlights the current state of knowledge and underscores the need for further investigation into the therapeutic potential of this compound to unlock its full pharmacological promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone attenuates the release of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells through the suppression of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,8-dihydroxyflavone displayed antioxidant effect through activating HO-1 expression and inhibiting caspase-3/PARP activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6,7,3',4'-Tetrahydroxyflavone | 92915-82-7 | Benchchem [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. marinebiology.pt [marinebiology.pt]
- 15. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
The Neuroprotective Potential of Tetrahydroxyflavanones: An In Vivo Comparative Guide
While direct in vivo studies validating the neuroprotective effects of 7,8,3',4'-Tetrahydroxyflavanone are not extensively available in current scientific literature, a significant body of research on the closely related compound, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), provides a strong basis for understanding the potential therapeutic benefits of this class of flavonoids. This guide offers a comparative analysis of the in vivo neuroprotective effects of 7,8-DHF and other relevant flavonoid alternatives, supported by experimental data from various animal models of neurodegenerative diseases.
7,8-DHF, a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[1] Its ability to cross the blood-brain barrier and activate TrkB signaling pathways has made it a focal point of research in the quest for effective treatments for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[2][3]
Comparative Efficacy in Animal Models of Neurodegeneration
The neuroprotective effects of 7,8-DHF have been demonstrated across a range of in vivo models, showcasing its potential to mitigate key pathological features of various neurodegenerative disorders.
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Alzheimer's Disease | ||||
| 5xFAD Mouse Model | 7,8-DHF | 5 mg/kg/day | Decreased cortical Aβ plaque deposition and protected against the reduction in dendritic arbor complexity. | [4] |
| ICV-STZ Rat Model | 7,8-DHF | 5, 10, 20 mg/kg | Ameliorated cognitive deficits by reversing oxidative stress, mitochondrial dysfunction, and insulin (B600854) resistance. | [5] |
| 5XFAD Mouse Model | 7,8-DHF | 5 mg/kg/day | Prevented the loss of hippocampal synapses and restored synaptic plasticity, leading to the prevention of memory deficits. | [6] |
| Parkinson's Disease | ||||
| MPTP-induced Mouse Model | 7,8-DHF | 5 mg/kg, i.p. | Ameliorated motor deficits by suppressing α-synuclein expression and oxidative stress. | [1] |
| Stroke | ||||
| Middle Cerebral Artery Occlusion (MCAO) in mice | 7,8-DHF | Not Specified | Decreased infarct volumes. | [2] |
| Other Neurological Conditions | ||||
| Angiostrongylus cantonensis-infected mice | 7,8-DHF | Not Specified | Rescued behavioral deficits and ameliorated synaptic loss. | [7] |
Signaling Pathways and Experimental Workflows
The neuroprotective actions of 7,8-DHF are primarily mediated through the activation of the TrkB receptor and its downstream signaling cascades.
Caption: 7,8-DHF activates the TrkB receptor, initiating downstream signaling pathways crucial for neuroprotection.
A typical experimental workflow to validate the in vivo neuroprotective effects of a compound like 7,8-DHF involves several key stages.
Caption: A generalized workflow for assessing in vivo neuroprotective efficacy.
Detailed Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the studies of 7,8-DHF.
Animal Models
-
5xFAD Mouse Model of Alzheimer's Disease: These transgenic mice express five human familial Alzheimer's disease mutations, leading to the early and aggressive accumulation of amyloid-beta plaques in the brain.[4]
-
Intracerebroventricular (ICV) Streptozotocin (STZ) Rat Model: This model induces a state of sporadic Alzheimer's disease characterized by oxidative stress, mitochondrial dysfunction, and insulin resistance in the brain.[5]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Mouse Model of Parkinson's Disease: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[1]
Behavioral Assessments
-
Morris Water Maze (MWM): A widely used test to assess spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured.
Histological and Biochemical Analyses
-
Immunohistochemistry: This technique is used to visualize the localization of specific proteins in brain tissue sections. For example, antibodies against Aβ are used to stain amyloid plaques, and antibodies against tyrosine hydroxylase (TH) are used to identify dopaminergic neurons.
-
Western Blot: This method allows for the quantification of specific protein levels in brain tissue homogenates. It is used to measure levels of signaling proteins (e.g., p-TrkB, Akt, ERK) and disease-related proteins (e.g., α-synuclein).
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative assay used to measure the concentration of specific molecules, such as cytokines or Aβ peptides, in biological samples.
Alternative Flavonoids with Neuroprotective Potential
While 7,8-DHF is a prominent example, other flavonoids have also shown promise in preclinical models of neurodegeneration. Structurally related compounds like fisetin (B1672732) (3,7,3′,4′-tetrahydroxyflavone) and luteolin (B72000) (5,7,3′,4′-tetrahydroxyflavone) have been reported to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory activities.[8] For instance, 5,6,7,8-Tetrahydroxyflavone has demonstrated protective effects against high-altitude cerebral edema in rats by suppressing oxidative stress and inflammation.[9]
Conclusion
The available in vivo data strongly support the neuroprotective effects of 7,8-dihydroxyflavone, a close structural analog of this compound. Its ability to activate the TrkB signaling pathway and mitigate key pathological features in various animal models of neurodegenerative diseases highlights the therapeutic potential of this class of flavonoids. While further research is needed to specifically validate the in vivo efficacy of this compound, the extensive evidence for 7,8-DHF provides a compelling rationale for its investigation as a potential neuroprotective agent. Future studies should focus on direct in vivo comparisons of these closely related tetrahydroxyflavonoids to elucidate their relative potencies and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone improves cognitive functions in ICV-STZ rat model of sporadic Alzheimer's disease by reversing oxidative stress, mitochondrial dysfunction, and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7,8-Dihydroxyflavone provides neuroprotection and rescues behavioral deficits in Angiostrongylus cantonensis-infected mice by ameliorating synaptic loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protective effect of 5,6,7,8-Tetrahydroxyflavone on high altitude cerebral edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Antioxidant and Anti-inflammatory Promise of 7,8,3',4'-Tetrahydroxyflavanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with potent antioxidant and anti-inflammatory properties has led to a significant interest in flavonoids, a diverse group of naturally occurring polyphenolic compounds. Among these, 7,8,3',4'-tetrahydroxyflavanone and its derivatives stand out as promising candidates for drug development. This guide provides a comparative analysis of the structure-activity relationships of these compounds, supported by experimental data, to aid in the advancement of research in this field.
Unveiling the Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the flavanone (B1672756) backbone are critical determinants of their antioxidant and anti-inflammatory efficacy.
The core structure of this compound features two key pharmacophores: a catechol moiety (3',4'-dihydroxy) on the B-ring and a pyrogallol-like moiety (7,8-dihydroxy) on the A-ring. These structural features are believed to be major contributors to the potent radical scavenging and anti-inflammatory activities observed in this class of compounds.
dot
Caption: Key structural features of this compound influencing its biological activity.
Comparative Biological Activity
While comprehensive quantitative structure-activity relationship (QSAR) studies on a complete series of this compound derivatives are limited in publicly available literature, data from structurally similar compounds provide valuable insights. The following tables summarize the antioxidant and anti-inflammatory activities of the parent compound and its close analogs.
Antioxidant Activity
The antioxidant potential of these flavanone derivatives is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The half-maximal scavenging concentration (SC50) or inhibitory concentration (IC50) is a measure of the antioxidant potency, with lower values indicating higher activity.
| Compound | Assay | SC50/IC50 (µg/mL) | SC50/IC50 (µM) | Reference |
| 3',4',5,7-Tetrahydroxyflavanone | ESR | 8.57 | ~29.7 | [1] |
| 6,3',4'-Trihydroxyflavone (analog) | ROS Scavenging | - | 3.02 | [2] |
| 7,3',4'-Trihydroxyflavone (analog) | ROS Scavenging | - | 2.71 | [2] |
Note: Flavone analogs possess a C2-C3 double bond, which can influence activity.
Anti-inflammatory Activity
The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value indicates greater anti-inflammatory potential.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 6,3',4'-Trihydroxyflavone (analog) | NO Inhibition | RAW 264.7 | 22.1 | [2] |
| 7,3',4'-Trihydroxyflavone (analog) | NO Inhibition | RAW 264.7 | 26.7 | [2] |
| 7,8-Dihydroxyflavone (related) | NO Inhibition | RAW 264.7 | - | [3] |
Note: Flavone analogs possess a C2-C3 double bond. 7,8-Dihydroxyflavone lacks the B-ring catechol moiety but provides insight into the A-ring's contribution.
Mechanistic Insights: Inhibition of Inflammatory Signaling Pathways
Research on structurally related flavonoids, particularly 7,8-dihydroxyflavone, has shed light on the potential mechanisms underlying the anti-inflammatory effects of this compound derivatives. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
dot
Caption: Proposed anti-inflammatory signaling pathway inhibited by this compound derivatives.
Key Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are crucial. Below are the protocols for the commonly used assays to evaluate the antioxidant and anti-inflammatory activities of flavanone derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
dot
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compound to obtain a range of concentrations.
-
Prepare a positive control (e.g., ascorbic acid or quercetin) in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to respective wells.
-
Add the DPPH solution to each well.
-
For the blank, use the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Griess Assay for Nitric Oxide (NO) Inhibition
This colorimetric assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatants. It is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Include a vehicle control (cells with LPS but no test compound) and a negative control (untreated cells).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Griess Reagent Preparation:
-
Prepare Solution A: Sulfanilamide in phosphoric acid.
-
Prepare Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
The Griess reagent is typically a 1:1 mixture of Solution A and Solution B, prepared fresh before use.
-
-
Assay Procedure:
-
Collect the cell culture supernatant from each well.
-
Add the Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at approximately 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds with significant antioxidant and anti-inflammatory potential. The presence of dihydroxy moieties on both the A and B rings appears to be a key structural requirement for their activity. The inhibition of the NF-κB and MAPK signaling pathways represents a plausible mechanism for their anti-inflammatory effects.
To further advance the development of these compounds as therapeutic agents, future research should focus on:
-
Comprehensive QSAR studies: Synthesizing and testing a focused library of this compound derivatives with systematic structural modifications will provide a more precise understanding of the structure-activity relationship.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and further downstream effects of these compounds within inflammatory signaling cascades will be crucial.
-
In vivo efficacy and safety evaluation: Promising candidates should be advanced to preclinical animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the insights from this comparative guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives in the treatment of oxidative stress and inflammation-related diseases.
References
Cross-Validation of Analytical Methods for 7,8,3',4'-Tetrahydroxyflavanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 7,8,3',4'-Tetrahydroxyflavanone. This flavanone, notably found in species such as Acacia confusa and Acacia auriculiformis, has garnered research interest for its potential biological activities. The selection of a suitable analytical method is critical for accurate quantification in complex matrices like plant extracts and biological samples, ensuring data integrity for research and development.
Data Presentation: Comparison of Analytical Method Performance
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.999 |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | 0.4–2.0 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.020–0.052 µg/mL[1] | Down to the ng/mL range |
| Accuracy (% Recovery) | 97–105%[1] | 89.14% (mean)[2] |
| Precision (% RSD) | < 2% (Intra-day & Inter-day)[1] | < 11.83% (Intra-day & Inter-day)[2] |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on precursor and product ion m/z |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for sample preparation, HPLC-DAD, and LC-MS/MS analysis are provided below. These protocols are based on established methods for flavonoid analysis in plant materials.
Sample Preparation: Extraction of this compound from Plant Material
A robust and efficient extraction is crucial for accurate quantification.
-
Drying and Grinding: Plant material (e.g., heartwood or bark of Acacia confusa) is air-dried and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with a suitable solvent. A mixture of methanol (B129727) and water is commonly used for flavonoid extraction. For instance, a 70% ethanol (B145695) solution has been used to extract flavonoids from Acacia confusa heartwood[3]. The extraction is often performed multiple times to ensure complete recovery.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering substances.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the quantification of flavonoids due to its robustness and cost-effectiveness.
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a binary solvent system, such as:
-
Gradient Program: A typical gradient might start with a low percentage of organic solvent (B), gradually increasing to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection: The DAD is set to monitor a specific wavelength, typically the absorption maximum of the flavanone. For flavanones, this is often around 280 nm and 340 nm.[1]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using a certified reference standard of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of the target analyte in complex matrices.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is often coupled to the mass spectrometer for faster analysis and better resolution.
-
Column: A reversed-phase C18 or similar column with smaller particle size (e.g., <2 µm) is typically used.
-
Mobile Phase: Similar to HPLC, a gradient elution with a binary solvent system is used, often with formic acid as an additive to improve ionization.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is common.
-
Ionization Mode: ESI can be operated in either positive or negative ion mode. For flavonoids, negative ion mode often provides better sensitivity.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) in the first quadrupole, fragmenting it in the collision cell, and detecting specific product ions in the third quadrupole. The MS/MS spectrum for a tetrahydroxyflavanone (B13395739) has been reported, which can guide the selection of precursor and product ions.
-
Quantification: Quantification is based on the peak area of the specific MRM transition and is compared against a calibration curve prepared with a reference standard.
Conclusion
Both HPLC-DAD and LC-MS/MS are suitable techniques for the quantification of this compound.
-
HPLC-DAD is a reliable and cost-effective method suitable for routine analysis and quality control when the concentration of the analyte is relatively high and the sample matrix is not overly complex. Its specificity is generally sufficient for many applications.
-
LC-MS/MS is the preferred method when high sensitivity and selectivity are required, particularly for the analysis of trace levels of the compound in complex biological matrices. The specificity of MRM detection minimizes the risk of interference from co-eluting compounds.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, available instrumentation, and budgetary considerations. For drug development and metabolism studies, the superior sensitivity and selectivity of LC-MS/MS are often indispensable.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic profile study of 7, 8-dihydroxyflavone in monkey plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of antioxidant and pharmacological properties of phenolic compounds in Acacia confusa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity: 7,8,3',4'-Tetrahydroxyflavanone versus Quercetin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both 7,8,3',4'-Tetrahydroxyflavanone and quercetin (B1663063) are potent antioxidant flavonoids. Their shared 3',4'-dihydroxyphenyl (catechol) B-ring is a key determinant of their radical scavenging capabilities. However, structural differences, such as the presence of a 7,8-dihydroxy A-ring in this compound and the C2-C3 double bond and 3-hydroxyl group in quercetin, are expected to influence their antioxidant potential. This guide delves into these aspects, presenting available quantitative data, detailed experimental protocols for common antioxidant assays, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The following table summarizes the available IC50 values for this compound and quercetin from various in vitro antioxidant assays.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values between studies can be misleading due to variations in experimental conditions.
| Antioxidant Assay | This compound IC50 | Quercetin IC50 | Reference Compound | Reference IC50 |
| DPPH Radical Scavenging | Data not available | 63.4 µM | Ascorbic Acid | 51.9 µM |
| H₂O₂ Scavenging | Data not available | 120.0 µM | Ascorbic Acid | 54.2 µM |
| Xanthine Oxidase Inhibition | 10.5 µM | Data not available | Allopurinol | 4.8 µM |
Note: IC50 values for quercetin were converted from µg/mL to µM for comparison, using a molecular weight of 302.24 g/mol . The molecular weight of this compound is 288.25 g/mol .
Structural and Mechanistic Insights
The antioxidant activity of flavonoids is largely dictated by their chemical structure.
This compound possesses two key structural features that contribute to its potent antioxidant potential:
-
A catechol group (3',4'-dihydroxy) on the B-ring .
-
An ortho-dihydroxy group (7,8-dihydroxy) on the A-ring .
These multiple hydroxyl groups act as hydrogen donors, which can neutralize free radicals. The presence of two catechol moieties is expected to confer very strong radical scavenging activity.
Quercetin , a flavonol, is one of the most extensively studied antioxidants. Its potent activity is attributed to:
-
The 3',4'-catechol group on the B-ring .
-
A hydroxyl group at the 3-position of the C-ring.
-
A double bond between carbons 2 and 3 of the C-ring, which is conjugated with the 4-keto group. This feature enhances electron delocalization, increasing the stability of the flavonoid radical.
The lack of a C2-C3 double bond in the flavanone (B1672756) structure of this compound may result in a different antioxidant profile compared to the flavonol quercetin.
Antioxidant Signaling Pathways
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response.
Under conditions of oxidative stress, or in the presence of flavonoids like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the antioxidant capacity of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, Quercetin) and a positive control (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Add a specific volume of each sample dilution to the wells of a 96-well plate (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to each well (e.g., 100 µL).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and a positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.
-
Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume of each sample dilution to the wells of a 96-well plate (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 190 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Test compounds and a standard (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare serial dilutions of the test compounds and the ferrous sulfate (B86663) standard.
-
Add a small volume of each sample or standard to the wells of a 96-well plate (e.g., 25 µL).
-
Add a larger volume of the FRAP reagent to each well (e.g., 175 µL).
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of ferrous sulfate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vitro antioxidant capacity assessment.
Conclusion
Based on structural analysis, both this compound and quercetin are expected to be highly potent antioxidants. The presence of two catechol groups in this compound suggests it may have exceptional radical scavenging ability. Quercetin's well-established antioxidant capacity is supported by a large body of evidence.
The lack of direct comparative studies necessitates further research to definitively rank the antioxidant potency of these two flavonoids. Researchers are encouraged to perform head-to-head comparisons using standardized antioxidant assays, such as DPPH, ABTS, and FRAP, to elucidate their relative efficacies. Such studies would provide valuable data for the development of novel therapeutic agents targeting oxidative stress-related pathologies.
References
Unveiling the In Vivo Journey: A Pharmacokinetic Comparison of 7,8-Dihydroxyflavone and Its Analog
A comprehensive analysis of the in vivo pharmacokinetic profiles of 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and its analog, 4'-dimethylamino-7,8-dihydroxyflavone (4'-DMA-7,8-DHF), reveals significant differences in their absorption and maximum plasma concentrations. This guide provides a comparative summary of their key pharmacokinetic parameters, detailed experimental methodologies for their assessment, and a visual representation of the typical experimental workflow.
While the focus of this guide is on 7,8-DHF and its analog due to the availability of direct comparative data, it is important to note that the broader class of flavanones, including compounds like naringenin, generally undergo extensive metabolism.[1] Following oral administration, flavanones are often rapidly metabolized in the enterocytes and later in the colon into conjugates, such as sulfates and glucuronides, which are the primary forms found circulating in the plasma.[1] The parent compound is often present at negligible levels.[1] The specific structure of the flavanone (B1672756) and the species being studied can significantly impact its pharmacokinetic profile.[1]
Comparative Pharmacokinetic Parameters
An in vivo study in rats demonstrated marked differences in the peak plasma concentrations (Cmax) of 7,8-DHF and its analog 4'-DMA-7,8-DHF following intraperitoneal administration.
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) |
| 7,8-Dihydroxyflavone (7,8-DHF) | 5 | Intraperitoneal | ~48[2] |
| 4'-Dimethylamino-7,8-dihydroxyflavone (4'-DMA-7,8-DHF) | 5 | Intraperitoneal | ~8[2] |
These results indicate that 7,8-DHF achieves a substantially higher maximum concentration in plasma compared to its 4'-dimethylamino analog under identical dosing conditions.[2] This suggests that the structural modification at the 4'-position significantly impacts the compound's absorption and/or metabolic stability. The study also noted that 7,8-DHF appears to be more stable in vivo than 4'-DMA-7,8-DHF.[2]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The following is a representative methodology for conducting an in vivo pharmacokinetic study of flavonoid compounds in a rat model, based on common practices in the field.
1. Animal Model and Acclimatization:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment to minimize stress-related physiological variations. They are housed in controlled conditions with a standard diet and water ad libitum.
2. Compound Administration:
-
Formulation: The test compounds (e.g., 7,8-DHF and its analogs) are typically dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, and saline.
-
Dosing: A specific dose (e.g., 5 mg/kg body weight) is administered to the rats. The route of administration can be oral (gavage) or parenteral (e.g., intraperitoneal or intravenous injection).
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points following compound administration. Common time points include 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 720 minutes.
-
Method: Blood is typically drawn from the tail vein or via a cannula implanted in a major blood vessel (e.g., jugular vein) into heparinized tubes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Instrumentation: The concentrations of the parent compound and its potential metabolites in the plasma samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile (B52724) to extract the analytes of interest.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the parent drug from its metabolites and endogenous plasma components.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and selective detection and quantification of the analytes.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each compound is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum (peak) plasma drug concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow of an in vivo pharmacokinetic study.
Caption: Workflow of an in vivo pharmacokinetic study.
References
Unveiling the Potent and Selective Binding of 7,8,3',4'-Tetrahydroxyflavanone to BRD4-BD2
A comparative guide for researchers and drug development professionals on the binding affinity of 7,8,3',4'-Tetrahydroxyflavanone to the second bromodomain of BRD4, with supporting experimental data and protocols.
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical target. BRD4's two bromodomains, BD1 and BD2, play pivotal roles in gene transcription and are implicated in various diseases, including cancer. The natural product this compound has been identified as a novel and potent inhibitor of BRD4, exhibiting remarkable selectivity for its second bromodomain (BRD4-BD2).[1][2] This guide provides a comprehensive comparison of the binding affinity of this compound with the well-established pan-BET inhibitor, JQ1, supported by experimental data and detailed protocols.
Comparative Binding Affinity
The inhibitory activity of this compound (referred to as 3478 in key literature) and JQ1 against the two bromodomains of BRD4 was determined using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The results, summarized in the table below, highlight the significant selectivity of this compound for BRD4-BD2.
| Compound | Target Bromodomain | IC50 (nM) | Selectivity (BD1/BD2) |
| This compound | BRD4-BD1 | 17,900 | ~88-fold for BD2 |
| BRD4-BD2 | 204 | ||
| JQ1 (positive control) | BRD4-BD1 | 55.2 | ~6-fold for BD2 |
| BRD4-BD2 | 8.99 |
Data sourced from Li et al., 2021.[1]
The data clearly demonstrates that this compound is a potent inhibitor of BRD4-BD2 with an IC50 of 204 nM.[1] Notably, it displays an approximately 88-fold greater selectivity for BRD4-BD2 over BRD4-BD1.[1] In contrast, the well-characterized pan-BET inhibitor JQ1 shows only a modest ~6-fold selectivity for BRD4-BD2.[1] This pronounced selectivity suggests that this compound could serve as a valuable chemical probe to dissect the distinct biological functions of the two BRD4 bromodomains and as a lead compound for the development of more targeted therapeutics.
Experimental Protocols
The binding affinity of this compound to BRD4-BD1 and BRD4-BD2 was determined using the AlphaScreen assay. This bead-based, non-radioactive, homogeneous assay measures the proximity of two molecules.
AlphaScreen Assay Protocol for BRD4-BD2 Inhibition
Principle: The assay relies on the competition between the test compound and a biotinylated ligand for binding to the GST-tagged BRD4-BD2 protein. Streptavidin-coated donor beads bind to the biotinylated ligand, and glutathione-coated acceptor beads bind to the GST-tagged BRD4-BD2. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to light emission. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Materials:
-
GST-tagged recombinant human BRD4-BD2 protein
-
Biotinylated histone H4 acetylated peptide (ligand)
-
Streptavidin-coated Donor Beads
-
Glutathione-coated Acceptor Beads
-
This compound (test compound)
-
JQ1 (positive control)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and JQ1 in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the assay components in the following order:
-
Test compound or DMSO (vehicle control).
-
GST-tagged BRD4-BD2 protein.
-
Biotinylated histone H4 acetylated peptide.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add a suspension of Glutathione-coated Acceptor beads to each well. Incubate in the dark at room temperature (e.g., for 60 minutes).
-
Donor Bead Addition: Add a suspension of Streptavidin-coated Donor beads to each well. Incubate in the dark at room temperature (e.g., for 60 minutes).
-
Signal Detection: Read the plate using an AlphaScreen-compatible microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of 7,8,3',4'-Tetrahydroxyflavanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 7,8,3',4'-Tetrahydroxyflavanone, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is based on general principles for handling non-hazardous laboratory chemicals, its known physical properties, and safety data for structurally similar flavonoid compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water for at least 15 minutes.[1][3][4]
-
Spill Management: In the event of a spill, carefully sweep up the solid material to avoid creating dust. Place the spilled material in a designated, sealed container for disposal.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a cautious understanding that while flavonoids are generally not considered hazardous, specific toxicity data may be limited.[3][5] Therefore, a prudent approach is recommended.
Step 1: Hazard Assessment
Step 2: Segregation of Waste
Properly segregate the waste at the source.
-
Solid Waste: Collect any solid this compound, including unused product and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealed container.[1][3][4] The label should include the chemical name and any known hazard information.
-
Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[2][3] Collect it in a compatible, sealed container. If the solvent is flammable or otherwise hazardous, the mixture should be treated as hazardous waste.
Step 3: Labeling and Documentation
Clearly label the waste container with the following information:
-
"Waste this compound"
-
The solvent used (if any)
-
Approximate concentration
-
Date of accumulation
-
Your name and laboratory information
Maintain a log of the waste generated.
Step 4: Storage
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and in a location that minimizes the risk of spills or breakage.[1]
Step 5: Disposal
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.[6] Follow their specific procedures for waste pickup. Do not attempt to dispose of the chemical waste in regular trash or down the sewer system.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key safety information derived from the Safety Data Sheets of similar flavonoid compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | [1][3] |
| Handling | Avoid dust formation. Use in a well-ventilated area. | [2][3][4] |
| Accidental Skin Contact | Wash off with soap and plenty of water. | [3] |
| Accidental Eye Contact | Flush eyes with water as a precaution. | [3] |
| Spill Response | Sweep up and shovel. Keep in suitable, closed containers for disposal. | [3][4] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | [2][3][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains. | [3][7] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. times-bio.com [times-bio.com]
- 4. fishersci.com [fishersci.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 7,8,3',4'-Tetrahydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 7,8,3',4'-Tetrahydroxyflavanone. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment. This compound should be handled with care, assuming it may present hazards typical of related flavonoid compounds, including potential skin and eye irritation.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Powder-free nitrile gloves are required to prevent skin contact.[1][2][3] It is recommended to change gloves every 30 to 60 minutes or immediately if contamination is suspected.[1] For added protection, double gloving can be implemented.[1] |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory to protect the eyes from dust particles and accidental splashes.[3][4][5] |
| Respiratory Protection | N95 or N100 Respirator | To prevent inhalation of the powdered compound, a NIOSH-approved N95 or N100 particulate respirator should be used, especially when handling larger quantities or when dust generation is likely.[1][3][5] Surgical masks are not a suitable substitute.[1] |
| Body Protection | Laboratory Coat | A full-length laboratory coat must be worn to protect skin and clothing from contamination.[2][3][5] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required to protect the feet from potential spills.[2][4] |
Operational Plan: Step-by-Step Handling and Disposal
I. Preparation and Handling:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench space, to minimize inhalation exposure.[6][7][8]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
To minimize dust formation, handle the powder gently.
-
Use a chemical spatula for transfers.
-
Weigh the compound in a tared, sealed container whenever possible.
-
-
Solution Preparation:
-
If preparing a solution, add the powder to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Post-Handling:
II. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8][9] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][8][9] Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.
III. Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Experimental Workflow and Safety Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. falseguridad.com [falseguridad.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
